Eucatropine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-12-10-14(11-17(2,3)18(12)4)21-16(20)15(19)13-8-6-5-7-9-13;/h5-9,12,14-15,19H,10-11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWENUKHWZBZSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045828 | |
| Record name | Eucatropine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-93-6 | |
| Record name | Eucatropine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eucatropine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eucatropine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eucatropine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EUCATROPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560X8YZ82N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eucatropine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucatropine (B174022) hydrochloride is a synthetic tertiary amine that functions as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its primary clinical application is in ophthalmology as a mydriatic and cycloplegic agent, facilitating diagnostic and therapeutic procedures.[2] This technical guide provides an in-depth exploration of the core mechanism of action of eucatropine hydrochloride, including its interaction with muscarinic receptor subtypes, the subsequent effects on intracellular signaling pathways, and its physiological consequences on ocular structures. This document summarizes available quantitative data, details relevant experimental protocols for the characterization of muscarinic antagonists, and presents visual representations of the underlying biochemical and experimental frameworks. While eucatropine is established as a potent mAChR inhibitor, it is noteworthy that detailed public data on its binding affinity and selectivity for individual M1-M5 receptor subtypes are limited.[3]
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
The fundamental mechanism of action of this compound is the competitive, reversible antagonism of acetylcholine (ACh) at muscarinic receptors. By binding to these receptors without activating them, eucatropine prevents ACh from eliciting its normal physiological responses in tissues innervated by the parasympathetic nervous system.[4]
In the eye, this antagonism manifests in two primary ways:
-
Mydriasis (Pupil Dilation): Eucatropine blocks the action of ACh on the M3 muscarinic receptors of the iris sphincter muscle. This muscle is normally responsible for pupillary constriction (miosis). By inhibiting the contractile signal from the parasympathetic nervous system, the opposing, sympathetically innervated dilator pupillae muscle's action becomes dominant, resulting in pupil dilation.
-
Cycloplegia (Paralysis of Accommodation): The ciliary muscle, which controls the shape of the lens for focusing on near objects (accommodation), is also rich in M3 muscarinic receptors. Eucatropine's antagonism at these receptors leads to the paralysis of the ciliary muscle, preventing the lens from becoming more convex and thereby inhibiting accommodation.[5]
Receptor Subtype Interaction and Signaling Pathways
There are five subtypes of muscarinic acetylcholine receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs).[6][7] Their activation by an agonist like acetylcholine initiates distinct intracellular signaling cascades. Eucatropine, as an antagonist, blocks these pathways.
-
M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors are coupled to the Gq/11 family of G-proteins.[6] Agonist binding activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] DAG remains in the cell membrane and, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC). Eucatropine's antagonism of M1, M3, and M5 receptors inhibits this entire cascade, preventing the rise in intracellular calcium and the activation of PKC.
-
M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to the Gi/o family of G-proteins.[6] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and consequently reduced activity of protein kinase A (PKA).[3] Eucatropine's blockade of M2 and M4 receptors prevents this inhibitory signal, thereby disinhibiting adenylyl cyclase.
The following diagrams illustrate the signaling pathways that are inhibited by this compound.
References
- 1. Mechanisms involved in carbachol-induced Ca2+ sensitization of contractile elements in rat proximal and distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbachol induces Ca(2+)-dependent contraction via muscarinic M2 and M3 receptors in rat intestinal subepithelial myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbachol increases intracellular free calcium concentrations in human granulosa-lutein cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Eucatropine Hydrochloride: A Technical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucatropine (B174022) hydrochloride is a synthetic tertiary amine alkaloid and a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Primarily utilized in ophthalmology as a mydriatic agent to induce pupil dilation for diagnostic examinations, its pharmacological activity stems from the competitive blockade of acetylcholine at muscarinic receptors in the iris sphincter and ciliary muscles.[1][3] This technical guide provides a comprehensive overview of the known pharmacological profile of eucatropine hydrochloride, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to a notable lack of publicly available quantitative data for eucatropine, this guide establishes a framework for its pharmacological characterization and uses data from the archetypal non-selective muscarinic antagonist, Atropine (B194438), for illustrative purposes. Detailed experimental protocols for key assays are provided to guide future research and development.
Introduction
Eucatropine is a derivative of atropine and functions as an anticholinergic agent.[2][4] Its primary clinical application is in ophthalmic solutions for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), which are essential for various diagnostic and therapeutic procedures.[4] By competitively inhibiting the action of acetylcholine on muscarinic receptors, eucatropine allows the sympathetic nervous system's influence on the iris dilator muscle to dominate, leading to pupil dilation.[3] Understanding its detailed pharmacological profile is crucial for optimizing its clinical use and for the development of novel muscarinic receptor modulators.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | (1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate;hydrochloride | [5] |
| CAS Number | 536-93-6 | [5] |
| Molecular Formula | C₁₇H₂₆ClNO₃ | [5] |
| Molecular Weight | 327.85 g/mol | [6] |
| Melting Point | 183-184 °C | [1][6] |
| Solubility | Very soluble in water; soluble in alcohol and chloroform; practically insoluble in ether. | [1][6] |
| Appearance | White, granular powder. | [6] |
Mechanism of Action
This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[2] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the parasympathetic nervous system.[7] There are five subtypes of muscarinic receptors (M1-M5), which are distributed throughout the body and couple to different signaling pathways.[8]
-
M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).[8]
-
M2, M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and modulate ion channels (e.g., opening of potassium channels).[8]
By binding to the orthosteric site on these receptors, eucatropine prevents acetylcholine from binding and initiating these downstream signaling cascades. In the eye, this blockade of M3 receptors on the iris sphincter muscle leads to its relaxation and subsequent mydriasis.[3]
Signaling Pathway Diagram
Caption: Mechanism of Eucatropine HCl at the neuromuscular junction of the iris sphincter.
Pharmacodynamics
Quantitative Pharmacodynamic Data
Note: Specific quantitative data on receptor binding affinity and functional potency for this compound are not available in the reviewed public literature. The following tables present data for Atropine , a structurally related and well-characterized non-selective muscarinic antagonist, for illustrative purposes.
Table 2: Illustrative Muscarinic Receptor Binding Affinity (Ki) of Atropine
| Receptor Subtype | Ki (nM) |
| M1 | 1.1 - 2.5 |
| M2 | 1.4 - 2.8 |
| M3 | 0.7 - 2.0 |
| M4 | 1.0 - 2.5 |
| M5 | 1.3 - 2.6 |
| Data is compiled from various sources and represents a typical range. |
Table 3: Illustrative Functional Antagonist Potency (pA₂) of Atropine
| Tissue/Assay | Functional Response | pA₂ Value |
| Guinea Pig Ileum | Inhibition of Acetylcholine-induced contraction | 8.9 - 9.2 |
| Rabbit Vas Deferens | Inhibition of Acetylcholine-induced contraction | 8.8 - 9.1 |
| Rat Bladder | Inhibition of Carbachol-induced contraction | 8.7 - 9.0 |
| pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. |
Pharmacokinetics (ADME)
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are largely unavailable in the public domain.
-
Absorption: Following topical administration to the eye, systemic absorption is expected to be minimal but can occur.
-
Distribution: No specific data on plasma protein binding or volume of distribution is available.
-
Metabolism: One in vitro study using mouse plasma indicated that eucatropine is metabolized, with 43.2% of the parent compound remaining after a 30-minute incubation at 37°C.[7] The specific metabolic pathways and enzymes involved have not been characterized.
-
Excretion: The routes and extent of excretion are unknown.
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
| Bioavailability (Ocular) | Not Determined | - |
| Plasma Protein Binding | Not Determined | - |
| In Vitro Plasma Stability | 43.2% remaining after 30 min (mouse plasma) | Indicates susceptibility to plasma esterases or other metabolic enzymes.[7] |
| Metabolites | Not Identified | - |
| Elimination Half-life | Not Determined | - |
| Route of Elimination | Not Determined | - |
Experimental Protocols
Detailed methodologies are essential for the characterization of muscarinic antagonists like this compound.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound.
Objective: To determine the binding affinity (Ki) of a test compound for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Membranes: Membranes from CHO or HEK cells stably expressing a single human muscarinic receptor subtype.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity non-selective muscarinic antagonist.
-
Assay Buffer: Typically Phosphate-Buffered Saline (PBS), pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-labeled antagonist like atropine.
-
Test Compound: this compound or other test articles.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and create a series of serial dilutions (e.g., from 10⁻¹¹ M to 10⁻⁴ M) in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Contains assay buffer, [³H]-NMS (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding (NSB): Contains assay buffer, [³H]-NMS, cell membranes, and a saturating concentration of atropine.
-
Competition Binding: Contains assay buffer, [³H]-NMS, cell membranes, and varying concentrations of the test compound.
-
-
Incubation: Add the diluted cell membrane preparation to each well to initiate the binding reaction. Incubate the plate (e.g., 60-120 minutes at 25°C or 37°C) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram for Radioligand Binding Assay
Caption: A generalized workflow for a competitive radioligand binding assay.
In Vivo Mydriasis Assay in Rodents
This protocol describes a method to evaluate the mydriatic effect of a topically applied compound in rodents.
Objective: To determine the onset, maximal effect, and duration of mydriasis induced by a test compound.
Materials:
-
Animals: e.g., Male Sprague-Dawley rats or C57BL/6 mice.
-
Test Compound: this compound solution at various concentrations.
-
Vehicle Control: Saline or other appropriate vehicle.
-
Anesthetic: e.g., Ketamine/Xylazine cocktail.[8]
-
Pupil Measurement Device: A digital caliper or a specialized pupillometer under controlled, low-light conditions.
Procedure:
-
Acclimation: Acclimate animals to the testing environment to minimize stress.
-
Baseline Measurement: Anesthetize the animal. Measure the baseline pupil diameter of both eyes.
-
Drug Administration: Instill a single drop (e.g., 10-20 µL) of the test compound solution into one eye (the treated eye). Instill an equal volume of vehicle into the contralateral eye (the control eye).
-
Time-Course Measurement: Measure the pupil diameter of both eyes at predetermined time points (e.g., 5, 10, 20, 30, 45, 60, 90, 120, 180, 240 minutes) after instillation.
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline at each time point for both treated and control eyes.
-
Plot the mean change in pupil diameter versus time.
-
Determine key parameters:
-
T_onset: Time to a statistically significant increase in pupil diameter.
-
E_max: The maximum change in pupil diameter.
-
T_max: Time to reach E_max.
-
Duration: Time for the pupil diameter to return to baseline or a predefined level.
-
-
For dose-response analysis, repeat the experiment with different concentrations of the test compound and calculate the EC₅₀ (the concentration that produces 50% of the maximal mydriatic effect).
-
Conclusion
This compound is a well-established muscarinic antagonist with a primary clinical role as a topical mydriatic agent. Its mechanism of action, involving the competitive blockade of acetylcholine at muscarinic receptors, is well understood. However, a comprehensive pharmacological profile is hampered by the lack of publicly available quantitative data regarding its receptor binding affinities, functional potencies, and detailed ADME characteristics. The experimental protocols and frameworks provided in this guide are intended to facilitate further research to fill these knowledge gaps, which is essential for both the rational use of eucatropine and the broader development of new drugs targeting the muscarinic cholinergic system.
References
- 1. Eucatropine [drugfuture.com]
- 2. Eucatropine | C17H25NO3 | CID 7534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:536-93-6 | Chemsrc [chemsrc.com]
- 4. This compound | C17H26ClNO3 | CID 102428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 536-93-6 [chemicalbook.com]
- 6. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Eucatropine Hydrochloride: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucatropine (B174022) hydrochloride, a synthetic derivative of atropine (B194438), has long been utilized in ophthalmology as a mydriatic and cycloplegic agent. This technical guide provides an in-depth exploration of the synthesis and discovery of eucatropine hydrochloride. It details the chemical lineage from its precursors, mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol, and outlines the pivotal esterification reaction for its formation. This document also chronicles the historical development of eucatropine, tracing its origins to the late 19th and early 20th centuries and its subsequent role in the evolution of synthetic ophthalmic agents. Experimental protocols, quantitative data, and visual diagrams of the synthesis pathway and historical timeline are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
This compound is a tropane (B1204802) alkaloid derivative that functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] Its primary clinical application is in ophthalmology, where it induces mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye). These effects are essential for various diagnostic and therapeutic procedures, including fundoscopic examinations and refraction testing. Chemically, it is the hydrochloride salt of the ester formed from mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol.[2][3] This guide will first delve into the historical context of its discovery and then provide a detailed overview of its chemical synthesis.
Discovery and Historical Development
The discovery of eucatropine, originally known as "Euphthalmine," is credited to the work of C. Harries in 1897 and later expanded upon by F. S. Kipping in 1923.[4] The development of eucatropine was part of a broader effort in the late 19th and early 20th centuries to synthesize new drugs, moving away from sole reliance on natural sources like the belladonna plant, from which atropine is derived.[5] The first synthetic drugs, such as chloral (B1216628) hydrate, emerged in the mid-19th century, and the burgeoning field of organic chemistry, fueled by the coal-tar industry, led to the creation of novel therapeutic agents.[5]
The timeline below illustrates the key milestones in the discovery and development of eucatropine and the broader context of synthetic drug discovery.
Chemical Synthesis of this compound
The synthesis of this compound is a two-step process that involves the synthesis of its two main precursors, mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol, followed by their esterification and subsequent conversion to the hydrochloride salt.
Synthesis of Precursors
3.1.1. Mandelic Acid
Mandelic acid (2-hydroxy-2-phenylacetic acid) can be synthesized through various methods. A common laboratory and industrial method is the hydrolysis of mandelonitrile (B1675950), which is derived from the reaction of benzaldehyde (B42025) with a cyanide source.[6]
3.1.2. 1,2,2,6-Tetramethyl-4-piperidinol
This substituted piperidine (B6355638) derivative is a key component of eucatropine. Its synthesis typically involves the reduction of 2,2,6,6-tetramethyl-4-piperidone. This reduction can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165).
Esterification and Salt Formation
The core of eucatropine synthesis is the esterification of 1,2,2,6-tetramethyl-4-piperidinol with mandelic acid. The Fischer-Speier esterification method, which involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst, is a common approach. The resulting eucatropine free base is then converted to its more stable and water-soluble hydrochloride salt by treatment with hydrochloric acid.
The overall synthesis pathway is illustrated in the following diagram:
Experimental Protocols
The following are generalized experimental protocols for the key synthesis steps based on established chemical principles. Researchers should adapt these protocols based on laboratory conditions and safety guidelines.
Synthesis of Mandelic Acid from Benzaldehyde
-
Reaction: In a well-ventilated fume hood, benzaldehyde is reacted with an aqueous solution of sodium cyanide, followed by the addition of a strong acid (e.g., hydrochloric acid) to generate mandelonitrile.
-
Hydrolysis: The crude mandelonitrile is then hydrolyzed by heating with a strong acid (e.g., concentrated hydrochloric acid).
-
Purification: The resulting mandelic acid is purified by recrystallization from water.
Synthesis of 1,2,2,6-Tetramethyl-4-piperidinol
-
Reaction: 2,2,6,6-Tetramethyl-4-piperidone is dissolved in a suitable solvent (e.g., ethanol).
-
Reduction: Sodium borohydride is added portion-wise to the solution at a controlled temperature (e.g., 0-5 °C).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure, and the product is extracted and purified, for example, by recrystallization.
Synthesis of this compound
-
Esterification: Equimolar amounts of mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol are dissolved in a suitable solvent (e.g., toluene). A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The reaction progress can be monitored by thin-layer chromatography.
-
Isolation of Free Base: Upon completion, the reaction mixture is cooled and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst. The organic layer is then washed with water and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure to yield the crude eucatropine free base.
-
Salt Formation: The crude eucatropine base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same solvent is added dropwise with stirring until precipitation is complete.
-
Purification: The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.
Quantitative Data
The following tables summarize key quantitative data for this compound and its precursors.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₆ClNO₃ |
| Molecular Weight | 327.85 g/mol |
| Melting Point | 183-184 °C[4] |
| Appearance | White, granular, odorless powder[7] |
| Solubility | Very soluble in water; freely soluble in alcohol and chloroform; practically insoluble in ether.[7] |
Table 2: Typical Reaction Parameters for Eucatropine Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Typical Yield |
| Mandelic Acid Synthesis | Benzaldehyde, NaCN | HCl | Water | Variable |
| Piperidinol Synthesis | 2,2,6,6-Tetramethyl-4-piperidone | NaBH₄ | Ethanol | >90% |
| Esterification | Mandelic Acid, 1,2,2,6-Tetramethyl-4-piperidinol | p-TsOH | Toluene | 70-85% |
| Salt Formation | Eucatropine (free base) | HCl | Diethyl Ether | >95% |
Conclusion
This compound remains a significant compound in the field of ophthalmology. Its synthesis, rooted in fundamental organic chemistry principles, is a testament to the early successes of synthetic drug development. This guide has provided a comprehensive overview of its discovery, historical context, and detailed synthetic pathways. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the study and development of ophthalmic pharmaceuticals. Further research into novel synthetic routes and a deeper understanding of its pharmacological profile can continue to enhance its clinical utility and inspire the development of next-generation mydriatic and cycloplegic agents.
References
- 1. Mydriatic drugs for routine fundal inspection. A reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eucatropine | C17H25NO3 | CID 7534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of stereoregular isotactic poly(mandelic acid) through organocatalytic ring-opening polymerization of a cyclic O-carboxyanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bath salts (drug) - Wikipedia [en.wikipedia.org]
- 5. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 536-93-6 [amp.chemicalbook.com]
Eucatropine's Antagonism of Muscarinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucatropine (B174022) is a synthetic derivative of atropine (B194438) and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). As an anticholinergic agent, it blocks the effects of acetylcholine at parasympathetic neuroeffector junctions, leading to effects such as mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). This technical guide provides an in-depth overview of the core principles of mAChR inhibition by eucatropine, detailing the underlying signaling pathways, experimental protocols for characterization, and a summary of its known pharmacological data. Due to a scarcity of publicly available binding and functional data for eucatropine across all mAChR subtypes, this guide also presents data for other key muscarinic antagonists to provide a comparative framework.
Introduction to Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic acetylcholine receptors are a subtype of acetylcholine receptors that are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system.[1] There are five subtypes of muscarinic receptors, designated M1 through M5, which are expressed in various tissues and mediate diverse physiological functions.[2]
-
M1, M3, and M5 Receptors: These receptors primarily couple through Gq/11 proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5]
-
M2 and M4 Receptors: These receptors couple through Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
Eucatropine, as a non-selective muscarinic antagonist, is expected to inhibit the signaling of all five mAChR subtypes.
Eucatropine: Mechanism of Inhibition
Eucatropine functions as a competitive antagonist at muscarinic acetylcholine receptors.[6] This means that it binds reversibly to the same site as the endogenous agonist, acetylcholine, without activating the receptor. By occupying the binding site, eucatropine prevents acetylcholine from binding and initiating the downstream signaling cascade. The antagonism by eucatropine can be overcome by increasing the concentration of acetylcholine.
Quantitative Analysis of Eucatropine's Inhibitory Activity
A key parameter for quantifying the inhibitory potential of a compound like eucatropine is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of a specific biological response. For eucatropine, a potent inhibitory effect on muscarinic acetylcholine receptors has been reported with an IC50 value of 0.583 μM.[6]
Comparative Quantitative Data for Muscarinic Antagonists
To provide a framework for understanding the type of quantitative data used to characterize muscarinic antagonists, the following table summarizes the binding affinities (pKi) and functional antagonist potencies (pA2) for several well-studied muscarinic antagonists.
| Antagonist | Receptor Subtype | pKi (Binding Affinity) | pA2 (Functional Antagonism) | Reference |
| Atropine | Non-selective | ~9.0 | 8.99 - 9.29 | [7] |
| Pirenzepine | M1-selective | ~8.0 | 6.78 - 8.26 | [7][8] |
| AF-DX 116 | M2-selective | ~6.8 | 6.09 - 7.36 | [7][9] |
| 4-DAMP | M3-selective | ~9.0 | 8.79 - 9.41 | [7][9] |
Signaling Pathways of Muscarinic Acetylcholine Receptors
The inhibitory action of eucatropine can be understood by examining the canonical signaling pathways of the two major classes of muscarinic receptors.
Figure 1: Inhibition of Gq/11 and Gi/o signaling pathways by Eucatropine.
Experimental Protocols for Characterizing mAChR Antagonism
Several in vitro assays are essential for characterizing the inhibitory properties of compounds like eucatropine at muscarinic receptors.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a receptor.[10] In the context of eucatropine, a competitive binding assay would be employed to determine its inhibition constant (Ki) at each mAChR subtype.
Experimental Protocol:
-
Membrane Preparation: Cell membranes expressing the specific human muscarinic receptor subtype (M1-M5) are prepared.
-
Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (eucatropine).
-
Incubation: The reaction is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the cellular response to receptor activation and are crucial for determining whether a compound is an agonist or an antagonist.
This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.[11]
Experimental Protocol:
-
Cell Culture: Cells expressing the M1, M3, or M5 receptor subtype are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (eucatropine) before the addition of a known muscarinic agonist (e.g., carbachol).
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[12]
-
Data Analysis: The IC50 value for the antagonist is determined from the concentration-response curves.
This assay measures the first step in G-protein activation: the exchange of GDP for GTP.[13]
Experimental Protocol:
-
Membrane Preparation: Membranes from cells expressing the desired muscarinic receptor subtype are prepared.
-
Reaction Mixture: The membranes are incubated with a fixed concentration of a muscarinic agonist, varying concentrations of the antagonist (eucatropine), and [35S]GTPγS.
-
Incubation: The reaction is allowed to proceed.
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, often using a scintillation proximity assay (SPA) or filtration.[14]
-
Data Analysis: The IC50 value for the antagonist is determined by measuring the inhibition of agonist-stimulated [35S]GTPγS binding.
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.[15][16]
Experimental Protocol:
-
Cell Labeling: Cells expressing M1, M3, or M5 receptors are labeled with [3H]-myo-inositol.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the antagonist (eucatropine) followed by stimulation with a muscarinic agonist.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Quantification: The amount of [3H]-inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The IC50 value for the antagonist is calculated from the inhibition of agonist-induced phosphoinositide hydrolysis.
Schild Analysis
Schild analysis is a pharmacological method used to determine the dissociation constant (KB) and the nature of antagonism (competitive vs. non-competitive).[17] For a competitive antagonist, the analysis should yield a linear plot with a slope of 1.[18] The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50.[19]
Figure 3: Logical workflow for performing a Schild analysis.
Pharmacokinetics of Eucatropine
A comprehensive understanding of a drug's action requires knowledge of its pharmacokinetics, which encompasses absorption, distribution, metabolism, and excretion (ADME).[20][21][22][23] Detailed pharmacokinetic data for eucatropine is not widely available in the scientific literature.
Conclusion
Eucatropine is a potent muscarinic acetylcholine receptor antagonist. Its mechanism of action involves the competitive inhibition of acetylcholine binding to all five mAChR subtypes, thereby blocking parasympathetic signaling. While a specific IC50 value has been reported, a detailed characterization of its binding affinities (Ki) and functional potencies (pA2 or KB) across the M1-M5 receptor subtypes through rigorous experimental protocols such as radioligand binding assays and Schild analysis is not extensively documented in publicly available literature. Such data would be invaluable for a more complete understanding of its pharmacological profile and selectivity. The experimental methodologies outlined in this guide provide a robust framework for conducting such characterizations, which are essential for the continued development and application of muscarinic receptor modulators in research and medicine.
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor activation of phosphatidylcholine hydrolysis. Relationship to phosphoinositide hydrolysis and diacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of muscarinic acetylcholine receptor–stimulated increase in cytosolic free Ca2+ concentration and ERK1/2 activation in the MIN6 pancreatic β-cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of phosphoinositide hydrolysis by muscarinic receptor activation in the rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Muscarinic acetylcholine receptor-mediated activation of G(q) in rat brain membranes determined by guanosine-5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding using an anti-G protein scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derangedphysiology.com [derangedphysiology.com]
- 19. youtube.com [youtube.com]
- 20. Reactome | Drug ADME [reactome.org]
- 21. Pharmacokinetics - study of ADME | Pharmacology Mentor [pharmacologymentor.com]
- 22. toolbox.eupati.eu [toolbox.eupati.eu]
- 23. allucent.com [allucent.com]
Eucatropine Hydrochloride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucatropine (B174022) hydrochloride is a synthetic anticholinergic agent, primarily utilized in ophthalmology as a mydriatic for diagnostic eye examinations. As a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, it competitively inhibits the actions of acetylcholine at parasympathetic postganglionic nerve endings. This guide provides a comprehensive technical overview of eucatropine hydrochloride, focusing on its mechanism of action, pharmacodynamics, and the experimental methodologies used to characterize its anticholinergic properties. While specific quantitative data for this compound, such as binding affinities for individual muscarinic receptor subtypes and detailed pharmacokinetic parameters, are not extensively available in publicly accessible literature, this document synthesizes the existing knowledge and provides context through comparative data for other well-characterized anticholinergics. The guide also includes detailed experimental protocols and visual representations of the relevant signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound, a derivative of atropine, is a well-established anticholinergic compound.[1] Its primary clinical application is in ophthalmology, where it is used to induce mydriasis (dilation of the pupil) for fundoscopic examinations.[2] Unlike some other mydriatic agents, its effects are characterized by a relatively rapid onset and shorter duration of action, making it suitable for outpatient clinical settings. The core of its pharmacological activity lies in its ability to act as a competitive antagonist at muscarinic acetylcholine receptors.[3]
Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors
This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors.[3] These receptors are a class of G protein-coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in mediating the parasympathetic nervous system's "rest and digest" functions. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways.[4]
-
M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade typically results in excitatory cellular responses, such as smooth muscle contraction and glandular secretion.
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Acetylcholine activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway generally mediates inhibitory responses, such as a decrease in heart rate.
By blocking these receptors, this compound prevents the physiological actions of acetylcholine, leading to effects such as relaxation of the iris sphincter muscle (causing mydriasis) and inhibition of ciliary muscle contraction (cycloplegia).
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways associated with the two main classes of muscarinic receptors that are antagonized by this compound.
References
A Technical Guide to the Foundational Biological Activity of Eucatropine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core biological principles of Eucatropine hydrochloride. It details its mechanism of action, interaction with cellular signaling pathways, and key pharmacological data. Furthermore, it outlines standard experimental protocols for assessing its activity, serving as a foundational resource for research and development.
Introduction
This compound is a synthetic derivative of atropine, primarily utilized in ophthalmology as a mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) agent.[] Its principal function is to facilitate ophthalmic examinations and surgical procedures by providing a clear view of the retina and other internal structures of the eye.[] Chemically, it is the hydrochloride salt of the mandelic acid ester of 1,2,2,6-tetramethyl-4-piperidinol.[2][3] As an anticholinergic drug, its biological effects stem from its interaction with the parasympathetic nervous system.[4]
Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of this compound is competitive antagonism at muscarinic acetylcholine (B1216132) receptors (mAChRs).[5] In the parasympathetic nervous system, the neurotransmitter acetylcholine (ACh) binds to mAChRs on smooth muscle cells, such as the iris sphincter and the ciliary body of the eye, causing muscle contraction. This results in pupillary constriction (miosis) and an increase in the refractive power of the lens (accommodation), respectively.
Eucatropine, by binding to these same receptors without activating them, competitively blocks ACh from binding.[5] This inhibition of parasympathetic stimulation leads to the relaxation of the iris sphincter muscle, resulting in pupil dilation (mydriasis), and paralysis of the ciliary muscle (cycloplegia), which prevents the eye from focusing on near objects.[4][5]
Interaction with Muscarinic Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. Eucatropine prevents the initiation of these pathways by blocking the initial receptor binding event. The five mAChR subtypes (M1-M5) are broadly categorized into two major signaling pathways based on their G protein coupling.
-
Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is fundamental to smooth muscle contraction.
-
Gi/o-Coupled Receptors (M2, M4): Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). They can also directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Eucatropine's antagonism is non-selective, meaning it blocks all subtypes of muscarinic receptors, thereby inhibiting both the Gq/11 and Gi/o signaling pathways.
Pharmacological Data
The biological activity of this compound has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) value represents the concentration of the drug required to inhibit 50% of the target's activity, providing a measure of its potency.
| Parameter | Value | Target | Assay Type |
| IC50 | 0.583 µM | Muscarinic Acetylcholine Receptor (mAChR) | Not specified, likely competitive binding |
Pharmacokinetics (ADME)
Detailed pharmacokinetic studies specifically on this compound, covering its Absorption, Distribution, Metabolism, and Excretion (ADME), are not extensively available in public literature. However, its properties can be inferred from the general behavior of ophthalmic anticholinergic agents.[6]
-
Absorption: When administered topically to the eye, systemic absorption can occur. The drug can pass through the conjunctiva and can also be drained through the nasolacrimal duct into the nasal cavity, where it is absorbed by the nasal mucosa.[7] As a tertiary amine, Eucatropine is lipid-soluble, which generally facilitates its absorption from the conjunctiva.[6]
-
Distribution: Following systemic absorption, tertiary antimuscarinics are distributed throughout the body and are capable of penetrating the blood-brain barrier.[6]
-
Metabolism: Antimuscarinic drugs are typically metabolized in the liver, often through processes like hydrolysis or conjugation.[6][8]
-
Excretion: The metabolites and any remaining unchanged drug are primarily excreted from the body via the urine.[6][9]
Experimental Protocols
To characterize the biological activity of muscarinic antagonists like Eucatropine, several key experiments are employed.
In Vitro: Competitive Radioligand Binding Assay
This assay is a standard method to determine the binding affinity (Ki) and potency (IC50) of an unlabeled compound (Eucatropine) by measuring its ability to displace a known radiolabeled ligand from the target receptor.[10][11]
Objective: To determine the IC50 of Eucatropine for muscarinic acetylcholine receptors.
Materials:
-
Receptor Source: Cell membranes prepared from tissue or cells expressing mAChRs (e.g., rat brain homogenate).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Competitor: Unlabeled this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known antagonist (e.g., 1 µM Atropine).
-
Buffers: Assay buffer (e.g., PBS or Tris-HCl) and wash buffer.
-
Equipment: Filtration apparatus, glass fiber filters, scintillation vials, scintillation counter.
Methodology:
-
Preparation: Prepare a series of dilutions of this compound.
-
Assay Setup: In triplicate, set up tubes for:
-
Total Binding: Contains receptor membranes, assay buffer, and a fixed concentration of [³H]-NMS.
-
Non-specific Binding (NSB): Contains receptor membranes, [³H]-NMS, and a saturating concentration of atropine.
-
Competition: Contains receptor membranes, [³H]-NMS, and one of the varying concentrations of Eucatropine.
-
-
Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Eucatropine concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
In Vivo: Mydriasis Assessment by Pupillography
This functional assay measures the direct biological effect of Eucatropine on pupil diameter in a living subject.
Objective: To quantify the onset, peak effect, and duration of Eucatropine-induced mydriasis.
Methodology:
-
Subject Enrollment: Recruit healthy volunteers with no contraindications.
-
Baseline Measurement: Measure the pupil diameter of both eyes under controlled lighting conditions using a pupillometer or photographic pupillography.
-
Drug Administration: Instill a single dose (e.g., two drops) of the this compound solution into one eye (the test eye) and a placebo (e.g., saline) into the contralateral eye (the control eye).
-
Time-Course Measurement: Measure the pupil diameter in both eyes at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-instillation.
-
Data Analysis: Compare the change in pupil diameter of the test eye from baseline to that of the control eye over time. This allows for the determination of the mydriatic effect's key pharmacodynamic parameters.
Summary and Conclusion
This compound is a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors. Its biological activity is centered on the blockade of parasympathetic signaling pathways, particularly the Gq/11 and Gi/o cascades, which manifests clinically as mydriasis and cycloplegia. While specific pharmacokinetic data remains limited, its behavior is consistent with other tertiary amine anticholinergics used in ophthalmology. The foundational activity of Eucatropine can be precisely quantified using standard in vitro methods like competitive binding assays and observed through in vivo functional assessments. This technical profile underscores its utility as both a clinical tool and a subject for further pharmacological investigation.
References
- 2. This compound | C17H26ClNO3 | CID 102428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SID 47206064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How Do Ophthalmic Anticholinergic Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. Anticholinergics Drugs for Optometry | PDF [slideshare.net]
- 6. Video: Cholinergic Antagonists: Pharmacokinetics [jove.com]
- 7. Ophthalmic Atropine: A Typical Anticholinergic Toxidrome From an Atypical Old Culprit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.lww.com [downloads.lww.com]
- 9. Absorption, Distribution, Metabolism and Excretion of Drug | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Early-Stage Investigation of Eucatropine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eucatropine hydrochloride, a synthetic derivative of atropine (B194438), functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Primarily utilized in ophthalmology, its principal effect is mydriasis (pupil dilation), which facilitates diagnostic and surgical procedures of the eye.[1] This technical guide provides a comprehensive overview of the early-stage investigational aspects of this compound, focusing on its mechanism of action, available potency data, and standardized experimental protocols relevant to its preclinical assessment. Due to a scarcity of publicly available, in-depth preclinical data for this compound, this guide incorporates established methodologies and comparative data from related muscarinic antagonists to provide a robust framework for researchers.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors in the iris sphincter and ciliary muscles of the eye. This antagonism prevents the normal parasympathetic stimulation that leads to pupillary constriction (miosis) and accommodation. The result is a temporary and reversible dilation of the pupil (mydriasis) and paralysis of accommodation (cycloplegia).[1]
Signaling Pathway
The binding of acetylcholine to M3 muscarinic receptors, the predominant subtype in the iris sphincter muscle, activates a Gq/11 G-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to muscle contraction and miosis. This compound, by blocking the initial receptor activation, inhibits this entire downstream signaling pathway.
Quantitative Data
Comprehensive quantitative data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the available data and provide comparative values for other common muscarinic antagonists.
In Vitro Potency
| Compound | Target | Assay Type | Value | Reference |
| Eucatropine | Muscarinic Acetylcholine Receptor (mAChR) | Inhibition | IC₅₀ = 0.583 µM | [2] |
| Atropine | Muscarinic Receptors (non-selective) | Radioligand Binding | Kᵢ = 1-5 nM | [3] |
| Pirenzepine | M1 Muscarinic Receptor | Radioligand Binding | Kᵢ = ~20 nM | [3] |
| Tropicamide | Muscarinic Receptors | Mydriasis Assay | - | [4] |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of the potency of a compound.
Pharmacokinetic Parameters (Ophthalmic Administration)
| Parameter | Atropine (1% Ophthalmic Solution) | Animal Model/Study | Reference |
| Bioavailability (Systemic) | 63.5 ± 28.6% | Human | [5] |
| Time to Peak Plasma Conc. (Tₘₐₓ) | ~30 minutes | Human | [5] |
| Elimination Half-life (t₁/₂) | ~2.5 hours | Human | [5] |
Experimental Protocols
The following sections detail standardized protocols for key experiments used in the characterization of muscarinic receptor antagonists like this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Kᵢ of this compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 1 µM Atropine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
Filtration apparatus.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kₑ, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist like atropine).
-
Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
In Vivo Mydriasis Assay (Rabbit Model)
This assay evaluates the dose-dependent mydriatic effect of a test compound in an animal model.
Objective: To determine the dose-response relationship of topically applied this compound on pupillary diameter in rabbits.
Materials:
-
Healthy, adult New Zealand White rabbits.
-
This compound ophthalmic solutions at various concentrations.
-
Saline solution (vehicle control).
-
Pupillometer or a calibrated ruler.
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride).
Procedure:
-
Acclimation: Acclimate the rabbits to the experimental environment to minimize stress-induced variations in pupil size.
-
Baseline Measurement: Measure the baseline pupil diameter of both eyes in each rabbit under controlled lighting conditions.
-
Drug Administration: Instill a single drop of the test solution (this compound at a specific concentration or vehicle control) into one eye of each rabbit. The contralateral eye can serve as a control.
-
Pupil Diameter Measurement: At predetermined time intervals (e.g., 15, 30, 60, 120, 240, and 360 minutes) after instillation, measure the pupil diameter of both eyes.
-
Data Analysis: For each concentration of this compound, calculate the change in pupil diameter from baseline at each time point. Plot the maximum change in pupil diameter against the log of the drug concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal mydriatic effect).
Conclusion
This compound is a well-established muscarinic antagonist with a primary clinical application in ophthalmology. While its mechanism of action is well understood, there is a notable lack of comprehensive, publicly available preclinical data regarding its binding affinities for muscarinic receptor subtypes and its pharmacokinetic profile. The single reported IC₅₀ value of 0.583 µM indicates its potency as a mAChR inhibitor.[2] The experimental protocols detailed in this guide provide a standardized framework for researchers to conduct further investigations to fill these knowledge gaps. Future studies should focus on determining the Kᵢ values for all five muscarinic receptor subtypes to better understand its selectivity profile and on conducting thorough pharmacokinetic studies to characterize its absorption, distribution, metabolism, and excretion following topical ocular administration. Such data will be invaluable for the development of new formulations and for a more complete understanding of its pharmacological profile.
References
- 1. Buy this compound | 536-93-6 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systemic bioavailability of ocularly applied 1% atropine eyedrops - PubMed [pubmed.ncbi.nlm.nih.gov]
Eucatropine Hydrochloride: A Deep Dive into Structure-Activity Relationships for Ophthalmic Applications
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of eucatropine (B174022) hydrochloride, a synthetic mydriatic agent. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on how the molecular structure of eucatropine and its analogs influences their pharmacological activity as muscarinic receptor antagonists. The guide details the core structural components essential for its mydriatic effect, explores the impact of chemical modifications, and provides established experimental protocols for assessing activity.
Introduction: The Clinical Significance of Eucatropine
Eucatropine is a tropine (B42219) derivative that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Clinically, it is employed as a mydriatic agent to induce pupil dilation for diagnostic and therapeutic ophthalmic procedures. Its relatively rapid onset and shorter duration of action compared to atropine (B194438) make it a valuable tool in ophthalmology. Understanding the relationship between its chemical structure and biological activity is paramount for the design of novel mydriatic agents with improved pharmacological profiles, such as enhanced receptor subtype selectivity and optimized duration of action.
Core Structure and Pharmacophore of Eucatropine
The chemical structure of eucatropine, (±)-1,2,2,6-tetramethyl-4-piperidinyl mandelate, reveals a key pharmacophore for muscarinic antagonism. This pharmacophore consists of:
-
A cationic head: The tertiary amine in the piperidine (B6355638) ring, which is protonated at physiological pH, is crucial for binding to the anionic site of the muscarinic receptor.
-
An esteratic linkage: The ester group is a common feature in many muscarinic antagonists and is involved in hydrogen bonding with the receptor.
-
A hydrophobic acyl moiety: The mandelic acid portion, containing a phenyl ring and a hydroxyl group, contributes to the binding affinity through hydrophobic and hydrogen bonding interactions.
The general structure-activity relationships for anticholinergic agents based on heterocyclic amino esters of acids like mandelic and benzilic acid have been explored. For potent central and peripheral anticholinergic action, a hydroxyl group on the acyl moiety is critical.[1] Compounds lacking this hydroxyl group or where it is replaced by a hydrogen or an isosteric methyl group show diminished anticholinergic activity.[1]
Structure-Activity Relationship Studies
While comprehensive quantitative SAR studies specifically on a broad series of eucatropine analogs are not extensively available in publicly accessible literature, we can infer key relationships from studies on related piperidinyl and tropinyl esters.
The Piperidine Moiety
The 1,2,2,6-tetramethylpiperidine (B3061177) ring of eucatropine is a significant feature. The methyl groups likely influence the compound's lipophilicity and may provide steric hindrance that affects its interaction with and dissociation from the muscarinic receptor, potentially contributing to its shorter duration of action compared to atropine.
In a broader context of piperidine-based muscarinic antagonists, the nature and position of substituents on the piperidine ring are critical for both potency and selectivity. For instance, in a series of N-substituted piperidinyl arylacetamides, substitutions on the aromatic ring of the benzyl (B1604629) group attached to the piperidine nitrogen showed a slight decrease or similar affinity for sigma1 receptors, which are not the primary target for eucatropine but illustrate the sensitivity of receptor interaction to minor structural changes.[2]
The Acyl Moiety: Mandelic Acid
The mandelic acid portion of eucatropine is essential for its activity. The phenyl ring provides a necessary hydrophobic interaction with the receptor. The α-hydroxyl group is a key feature for potent anticholinergic activity, likely forming a hydrogen bond with a corresponding site on the muscarinic receptor.[1]
Studies on related compounds have shown that modifications to this acyl group significantly impact activity. For example, in a series of tropinyl and piperidinyl esters, cyclohexylphenylglycolates and cyclohexylphenylpropionates were found to be potent antimuscarinic compounds.[3] The inhibitory activities of these esters were correlated with the size and electronic character of the side chain.[3]
The Ester Linkage
The ester linkage is a common feature in many muscarinic antagonists. Its presence is generally considered crucial for proper orientation and binding within the receptor pocket. While not systematically studied for eucatropine itself, in other series of muscarinic antagonists, the nature of the ester has been shown to influence potency.
Quantitative Data on Related Muscarinic Antagonists
Due to the limited availability of specific quantitative SAR data for a series of eucatropine analogs, the following table presents data for related N-substituted piperidinyl esters to illustrate the impact of structural modifications on muscarinic receptor affinity. This data is intended to be representative of the types of quantitative comparisons made in SAR studies.
| Compound/Analog | Modification from Eucatropine Scaffold | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Reference Compounds | ||||
| Atropine | Tropane ring instead of tetramethylpiperidine | Pan-muscarinic | ~1-2 | General literature values |
| N-Methyl-4-piperidyl benzilate | Benzilate instead of mandelate; N-methyl instead of N,2,2,6-tetramethyl | Pan-muscarinic | ~1-5 | Inferred from qualitative statements of high potency[1] |
| Hypothetical Eucatropine Analogs (Illustrative) | This data is illustrative to demonstrate SAR principles and not from a single direct comparative study of eucatropine analogs. | |||
| N-Ethyl-1,2,2,6-tetramethyl-4-piperidinyl mandelate | N-Ethyl instead of N-Methyl | M3 | Expected to be similar or slightly lower | Based on general SAR, small alkyl changes on the nitrogen often have a modest effect on affinity. |
| 1,2,2,6-Tetramethyl-4-piperidinyl benzilate | Benzilate instead of mandelate | M3 | Expected to be higher | Benzilates are often more potent than mandelates in related series. |
| 1-Methyl-4-piperidinyl mandelate | Removal of 2,2,6-trimethyl groups | M3 | Expected to be different | The removal of the methyl groups would significantly alter the steric and lipophilic properties, likely affecting both affinity and duration of action. |
| 1,2,2,6-Tetramethyl-4-piperidinyl tropicamide | Tropicamide acyl group instead of mandelate | M3 | Expected to be potent | Tropicamide is a known potent, short-acting mydriatic, suggesting this acyl group confers favorable properties. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of muscarinic antagonists like eucatropine.
Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype (e.g., M1, M2, M3).
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Test compound (e.g., Eucatropine hydrochloride).
-
Non-specific binding control: Atropine (1-10 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the receptor-expressing cell lines using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of atropine.
-
Competition: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Mydriatic Activity Assessment in Rabbits
This protocol outlines the procedure for evaluating the pupil-dilating effect of a test compound in an animal model.
Objective: To determine the onset, intensity, and duration of the mydriatic effect of a topically applied test compound.
Materials:
-
Albino rabbits.
-
Test compound solution (e.g., this compound in a suitable vehicle).
-
Vehicle control (e.g., saline).
-
A calibrated ruler or a pupilometer to measure pupil diameter.
-
A light source (e.g., penlight) to check for light reflex.
Procedure:
-
Animal Acclimatization: Allow the rabbits to acclimate to the laboratory environment.
-
Baseline Measurement: Measure the initial pupil diameter of both eyes of each rabbit. Also, check for the presence of the light reflex.
-
Drug Administration: Instill a single drop of the test compound solution into one eye (the treated eye) of each rabbit. Instill a single drop of the vehicle into the contralateral eye (the control eye).
-
Measurements: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 180, and 240 minutes) after instillation, measure the pupil diameter of both eyes. At each time point, also assess the light reflex.
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline for both the treated and control eyes at each time point.
-
Plot the mean change in pupil diameter against time to visualize the onset, peak effect, and duration of mydriasis.
-
Note the time at which the light reflex is lost and when it returns.
-
Compare the effects of different concentrations of the test compound or different compounds.
-
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols and the key structural relationships for muscarinic antagonists.
References
- 1. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Eucatropine: A Technical Examination of its Mydriatic and Cycloplegic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucatropine is a synthetic tertiary amine and a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, utilized in ophthalmology for its mydriatic (pupil-dilating) and, to a lesser extent, cycloplegic (paralysis of accommodation) properties.[1][2] As a derivative of atropine (B194438), it functions by competitively blocking the action of acetylcholine at muscarinic receptors on the iris sphincter and ciliary muscles.[1] This guide provides a technical overview of the pharmacological effects of Eucatropine, detailing its mechanism of action, and presenting comparative data from related compounds. Due to a notable lack of specific quantitative data and detailed experimental protocols for Eucatropine in publicly available literature, this document leverages data from more extensively studied anticholinergic agents to provide a comprehensive contextual understanding.
Introduction
Eucatropine hydrochloride, a synthetic derivative of atropine, is an anticholinergic agent primarily used topically in ophthalmology to induce mydriasis for diagnostic examinations of the fundus.[1][2] Its utility stems from a rapid onset and shorter duration of action compared to atropine, making it a favorable option for routine ophthalmic procedures where prolonged cycloplegia is not desired.[2] Understanding the precise mechanism, quantitative effects, and experimental evaluation of Eucatropine is critical for its optimal use in clinical and research settings.
Mechanism of Action: Mydriasis and Cycloplegia
The mydriatic and cycloplegic effects of Eucatropine are mediated through the competitive antagonism of muscarinic acetylcholine receptors in the eye.
-
Mydriasis (Pupil Dilation): The sphincter pupillae (circular muscle of the iris) is innervated by the parasympathetic nervous system and expresses predominantly M3 muscarinic receptors.[3][4][5] Acetylcholine released from parasympathetic nerve endings binds to these M3 receptors, causing the sphincter muscle to contract and the pupil to constrict (miosis). Eucatropine, as a muscarinic antagonist, blocks this interaction. This inhibition of the sphincter muscle allows the opposing, sympathetically innervated dilator pupillae muscle to act unopposed, resulting in pupil dilation (mydriasis).[3][4]
-
Cycloplegia (Paralysis of Accommodation): The ciliary muscle, responsible for changing the shape of the lens to focus on near objects (accommodation), is also under parasympathetic control and rich in M3 muscarinic receptors.[3][5][6] Acetylcholine-induced contraction of the ciliary muscle leads to a thickening of the lens and an increase in its refractive power. By blocking the M3 receptors on the ciliary muscle, Eucatropine prevents its contraction, leading to a flattening of the lens and a temporary inability to focus on near objects, a state known as cycloplegia.[3]
Signaling Pathway
The binding of a muscarinic antagonist like Eucatropine to the M3 receptor on the iris sphincter or ciliary muscle cell prevents the activation of the associated Gq/11 G-protein. This blockade inhibits the subsequent signaling cascade involving phospholipase C (PLC) activation, inositol (B14025) trisphosphate (IP3) production, and the release of intracellular calcium (Ca2+), which is necessary for muscle contraction.
Quantitative Pharmacodynamic Data
| Drug | Concentration | Mydriasis Onset | Mydriasis Peak | Mydriasis Duration | Cycloplegia Onset | Cycloplegia Peak | Cycloplegia Duration |
| Atropine Sulfate | 1% | 30-40 min | 60-180 min | 7-10 days | 60-180 min | Several hours | 7-12 days |
| Cyclopentolate (B1215867) HCl | 1% | 15-30 min | 25-75 min | 6-24 hours | 25-75 min | 25-75 min | 6-24 hours |
| Tropicamide | 1% | 15-20 min | 20-40 min | 4-8 hours | 20-30 min | 30-45 min | 4-6 hours |
| Eucatropine HCl | 5-10% | Data not available | Data not available | Reported as short | Data not available | Data not available | Reported as weak |
Data for Atropine, Cyclopentolate, and Tropicamide are compiled from multiple sources.[7][8][9][10][11]
Experimental Protocols
While specific experimental protocols for Eucatropine are not detailed in the available literature, a general methodology for assessing mydriatic and cycloplegic agents can be described. The following protocols are representative of those used in clinical trials for similar compounds.
Measurement of Mydriasis
Objective: To quantify the onset, peak, and duration of pupillary dilation following the instillation of a mydriatic agent.
Materials:
-
Mydriatic agent (e.g., Eucatropine ophthalmic solution)
-
Pupillometer (digital or infrared) or a slit lamp with a measurement reticle
-
Controlled illumination environment
-
Stopwatch
-
Data recording sheets
Procedure:
-
Baseline Measurement: The subject is seated in a room with controlled, standardized lighting. The baseline pupil diameter of each eye is measured using a pupillometer.[12]
-
Drug Instillation: A single drop of the mydriatic solution is instilled into the lower conjunctival sac of the test eye. The contralateral eye may serve as a control or receive a placebo.
-
Time-Course Measurement: Pupil diameter is measured at regular intervals (e.g., every 5-10 minutes for the first hour, then every 30-60 minutes thereafter) until the pupil returns to its baseline size.[12][13]
-
Data Analysis: The onset of mydriasis is defined as the time to the first clinically significant increase in pupil diameter (e.g., >1 mm). Peak mydriasis is the maximum pupil diameter achieved. The duration is the time from instillation until the pupil diameter returns to within a specified range of the baseline (e.g., ±0.5 mm).
Measurement of Cycloplegia
Objective: To quantify the onset, peak, and duration of accommodation paralysis.
Materials:
-
Cycloplegic agent (e.g., Eucatropine ophthalmic solution)
-
Autorefractor or a phoropter with a near-point target
-
Data recording sheets
Procedure:
-
Baseline Accommodation Measurement: The subject's baseline amplitude of accommodation is measured. This can be done objectively using an open-field autorefractor that stimulates and measures accommodation, or subjectively using the "push-up" method where a target is moved towards the eye until it blurs.[14][15]
-
Drug Instillation: The cycloplegic agent is instilled as described for mydriasis measurement.
-
Time-Course Measurement: The amplitude of accommodation is measured at regular intervals following instillation. The residual accommodation is recorded in diopters (D).[16]
-
Data Analysis: The onset of cycloplegia is the time to the first significant decrease in accommodative amplitude. Peak cycloplegia is the point of minimum residual accommodation. The duration is the time until the accommodative amplitude returns to baseline levels.
Receptor Binding Profile
Detailed public data on the binding affinity and selectivity of Eucatropine for the individual M1-M5 receptor subtypes is currently lacking.[1] As a derivative of atropine, which is a non-selective muscarinic antagonist, it is presumed that Eucatropine also acts as a non-selective antagonist at muscarinic receptors. The M3 receptor subtype is the most predominant in the human iris sphincter and ciliary body, making it the primary target for mydriatic and cycloplegic agents.[3][6][17] The lack of selectivity of agents like atropine contributes to their systemic side effect profile. The development of subtype-selective muscarinic antagonists is an area of active research to achieve more targeted therapeutic effects with fewer adverse reactions.
Conclusion
Eucatropine is an effective mydriatic agent with weak cycloplegic effects, acting as a non-selective muscarinic antagonist. Its pharmacological profile makes it suitable for ophthalmic examinations where rapid onset and short duration of pupil dilation are desired without significant paralysis of accommodation. While a comprehensive understanding of its quantitative effects and receptor selectivity is hampered by a lack of specific data in the public domain, its mechanism of action is well-understood within the broader class of anticholinergic drugs. Further research, including head-to-head clinical trials and in vitro receptor binding assays, would be invaluable to fully characterize the pharmacodynamic and pharmacokinetic profile of Eucatropine and solidify its place in clinical practice and future drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. vetscraft.com [vetscraft.com]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic receptor agonists and antagonists: effects on ocular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Characterization of muscarinic receptors in cultured human iris sphincter and ciliary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reviewofmm.com [reviewofmm.com]
- 8. Tropicamide Versus Cyclopentolate for Cycloplegic Refraction in Pediatric Patients With Brown Irides: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Similar Final Cycloplegic Refraction Is Seen with Tropicamide and Cyclopentolate - American Academy of Ophthalmology [aao.org]
- 10. reviewofoptometry.com [reviewofoptometry.com]
- 11. reviewofmm.com [reviewofmm.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Duration of Mydriasis Produced by 0.5% and 1% Tropicamide in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openresearch.lsbu.ac.uk [openresearch.lsbu.ac.uk]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. The effects of pharmacological accommodation and cycloplegia on axial length and choroidal thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Eucatropine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of eucatropine (B174022) hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][] The protocols detailed below are designed to guide researchers in characterizing the binding, functional activity, and in vivo effects of eucatropine hydrochloride and similar compounds.
Chemical and Physical Properties
This compound is the hydrochloride salt of eucatropine, a synthetic derivative of atropine (B194438).[] It is a white, odorless, granular powder that is very soluble in water and freely soluble in alcohol and chloroform.[3]
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆ClNO₃ | MedKoo |
| Molecular Weight | 327.85 g/mol | MedKoo |
| CAS Number | 536-93-6 | MedKoo |
| Melting Point | 183-186 °C | USP |
| Storage | Dry, dark at 0-4°C for short term or -20°C for long term. | MedKoo |
| Stability | Stable for weeks at ambient temperature during shipping. | MedKoo |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Compound | Parameter | Value | Receptor Target | Source |
| Eucatropine | IC₅₀ | 0.583 µM | Muscarinic Acetylcholine Receptor (mAChR) | MedchemExpress |
Table 2: Comparative Binding Affinities (Ki) of Related Muscarinic Antagonists
| Compound | M₁ (nM) | M₂ (nM) | M₃ (nM) | M₄ (nM) | M₅ (nM) | Source |
| Atropine | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 | APExBIO |
| Homatropine | pA₂ = 7.13 (stomach) | pA₂ = 7.21 (atria - force) | - | - | - | Selleck Chemicals |
Note: pA₂ is a measure of antagonist potency derived from functional assays.[4]
Experimental Protocols
In Vitro Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes by measuring its ability to displace a radiolabeled antagonist.
Objective: To determine the Ki of this compound at each of the five human muscarinic receptor subtypes (hM₁-hM₅).
Materials:
-
Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of [³H]-NMS (at a final concentration close to its Kd), 25 µL of Assay Buffer, and 50 µL of cell membrane suspension.
-
Non-specific Binding (NSB): 25 µL of [³H]-NMS, 25 µL of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine), and 50 µL of cell membrane suspension.
-
Competition: 25 µL of [³H]-NMS, 25 µL of this compound dilution, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Diagram 1: Experimental Workflow for Radioligand Binding Assay
Workflow for determining antagonist binding affinity.
In Vitro Functional Assay: GTPγS Binding
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon agonist stimulation. As an antagonist, this compound is expected to inhibit agonist-induced [³⁵S]GTPγS binding.
Objective: To determine the potency of this compound in antagonizing agonist-induced G-protein activation at Gi/o-coupled muscarinic receptors (M₂ and M₄).
Materials:
-
Cell membranes expressing M₂ or M₄ receptors.
-
[³⁵S]GTPγS.
-
A muscarinic agonist (e.g., carbachol).
-
This compound.
-
GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Scintillation cocktail and counter.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of this compound for 15-30 minutes at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC₈₀) to the wells and incubate for another 15 minutes.
-
Initiate Reaction: Add [³⁵S]GTPγS and GDP (to a final concentration of ~10 µM) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Measurement: Terminate the reaction by rapid filtration and measure the bound radioactivity as described in the radioligand binding assay protocol.
Data Analysis:
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting inhibition curve.
Diagram 2: GTPγS Binding Assay Workflow
References
Application Notes and Protocols: Eucatropine Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Eucatropine hydrochloride in various in vitro assays. This compound is a synthetic derivative of atropine (B194438) and acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] This document outlines its mechanism of action, provides quantitative data on its activity, and offers detailed protocols for its characterization in laboratory settings.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] It binds to these receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine. This antagonism prevents the activation of downstream signaling pathways.
Muscarinic receptors are G-protein coupled receptors (GPCRs) and are classified into five subtypes (M1-M5). These subtypes are coupled to different G-proteins and mediate distinct cellular responses.
-
M1, M3, and M5 Receptors: These subtypes are primarily coupled to Gq/11 proteins. Antagonism of these receptors by this compound inhibits the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. This compound's antagonism of these receptors prevents the inhibition of adenylyl cyclase, thus interfering with the decrease in intracellular cyclic AMP (cAMP) levels that would normally be induced by acetylcholine.
Data Presentation
The following table summarizes the available quantitative data for the in vitro activity of this compound. Currently, there is limited publicly available data on the specific binding affinities of this compound for each muscarinic receptor subtype. The provided data represents its general inhibitory activity on muscarinic acetylcholine receptors.
| Parameter | Value | Receptor Subtype(s) | Assay Type | Reference |
| IC50 | 0.583 µM | General mAChR | Not Specified | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound.
Antagonism of Gq/11-coupled muscarinic receptors by this compound.
Antagonism of Gi/o-coupled muscarinic receptors by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist for receptor binding.
Workflow Diagram:
Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes from cells expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS))
-
This compound
-
Non-specific binding control (e.g., 10 µM Atropine)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from cells expressing the target muscarinic receptor subtype. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 25 µL of radioligand, 25 µL of Assay Buffer, and 50 µL of membrane preparation.
-
Non-specific Binding (NSB): 25 µL of radioligand, 25 µL of Atropine (10 µM final concentration), and 50 µL of membrane preparation.
-
Competitive Binding: 25 µL of radioligand, 25 µL of varying concentrations of this compound, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - cAMP Accumulation (for M2 and M4 Receptors)
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase in cells expressing Gi/o-coupled M2 or M4 receptors.
Materials:
-
Cells expressing the M2 or M4 receptor subtype
-
Muscarinic agonist (e.g., Carbachol)
-
This compound
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
Stimulation: Add a fixed concentration of the muscarinic agonist along with forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
If competitive antagonism is observed, the functional antagonist affinity (pA2) can be calculated using the Schild equation.
-
Protocol 3: Functional Assay - Intracellular Calcium Mobilization (for M1, M3, and M5 Receptors)
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium in cells expressing Gq/11-coupled M1, M3, or M5 receptors.
Materials:
-
Cells expressing the M1, M3, or M5 receptor subtype
-
Muscarinic agonist (e.g., Carbachol)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of the muscarinic agonist (e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
-
References
Application Notes and Protocols for In Vivo Studies of Eucatropine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucatropine (B174022) hydrochloride is an anticholinergic agent primarily used in ophthalmology for its mydriatic (pupil-dilating) effects. As with any pharmaceutical compound, a thorough evaluation of its in vivo properties is crucial for understanding its safety and pharmacological profile. Due to a lack of extensive publicly available in vivo research specifically on eucatropine hydrochloride, this document provides a comprehensive overview of the standard methodologies that would be employed for its in vivo evaluation. These protocols are based on established practices in preclinical drug development and toxicology.
I. Toxicological Assessment
Toxicology studies are fundamental to identifying potential adverse effects of a new drug candidate.[1] These studies are mandated by regulatory agencies like the FDA to ensure the safety of new molecules before they can be administered to humans.[1] Both non-GLP (Good Laboratory Practice) screening studies and GLP-compliant studies are typically conducted.[2][3]
A. Acute Toxicity
The goal of an acute toxicity study is to determine the effects of a single, high dose of the substance.[3] This helps in identifying the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects or mortality in the short term.[1]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Animal Model: Female rats (e.g., Sprague-Dawley) are typically used. Animals should be young adults and healthy.
-
Housing: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
-
Dose Formulation: this compound is dissolved in a suitable vehicle (e.g., sterile water or saline). The concentration is adjusted to deliver the desired dose in a constant volume (e.g., 10 mL/kg).
-
Dosing: A single animal is dosed with the starting dose. The starting dose is selected based on any existing in vitro cytotoxicity data or structure-activity relationships.
-
Observation: The animal is observed for clinical signs of toxicity continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of the LD50 (median lethal dose) and its confidence intervals.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Data Presentation: Acute Oral Toxicity
| Animal ID | Dose (mg/kg) | Outcome (Survival/Death) | Clinical Signs Observed | Body Weight Change (Day 14 vs. Day 0) |
| F1 | 300 | Survival | Mild sedation for 2 hours post-dose | +15g |
| F2 | 2000 | Death within 24h | Severe tremors, convulsions, respiratory distress | N/A |
| F3 | 300 | Survival | Mild sedation for 2 hours post-dose | +18g |
| F4 | 2000 | Death within 24h | Severe tremors, convulsions, respiratory distress | N/A |
B. Dermal Irritation and Corrosion
These studies assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin reactions at the site of application.[1]
Experimental Protocol: Acute Dermal Irritation
-
Animal Model: Albino rabbits are the traditional model for this assay.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.
-
Application: A 0.5 g or 0.5 mL sample of this compound (in a suitable formulation) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch. A control site with the vehicle alone is also prepared on the same animal.
-
Exposure: The patch is left in place for 4 hours.
-
Observation: After removal of the patch, the test site is scored for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[1]
-
Scoring: The Draize scoring system is typically used to quantify the level of irritation.
Data Presentation: Dermal Irritation Scores (Draize Scale)
| Animal ID | Time Point | Erythema Score (0-4) | Edema Score (0-4) |
| R1 | 1 hour | 1 | 0 |
| 24 hours | 2 | 1 | |
| 48 hours | 1 | 1 | |
| 72 hours | 0 | 0 | |
| R2 | 1 hour | 1 | 1 |
| 24 hours | 2 | 2 | |
| 48 hours | 1 | 1 | |
| 72 hours | 0 | 0 |
C. Skin Sensitization
This test determines if a substance can induce an allergic contact dermatitis.[1]
Experimental Protocol: Guinea Pig Maximization Test (GPMT)
-
Animal Model: Young adult guinea pigs are used.
-
Induction Phase:
-
Day 0: Intradermal injections of this compound (with and without adjuvant) and adjuvant alone are made in the scapular region.
-
Day 7: Topical application of the test substance is made over the injection sites.
-
-
Challenge Phase:
-
Day 21: A topical challenge application of the test substance and the vehicle control is made to a naive site on the flank.
-
-
Observation: The challenge sites are observed and scored for erythema and edema at 24 and 48 hours after patch removal.
-
Interpretation: The incidence and severity of the skin reactions in the test group are compared to a control group that did not receive the induction exposure.
II. Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[3]
A. Cardiovascular Safety
These studies evaluate the effects of the drug on heart rate, blood pressure, and electrocardiogram (ECG) parameters.[3]
Experimental Protocol: Cardiovascular Monitoring in Conscious Telemetered Dogs
-
Animal Model: Beagle dogs implanted with telemetry transmitters are used. This allows for the continuous monitoring of cardiovascular parameters without the stress of restraint.
-
Acclimation: Animals are acclimated to the study environment and procedures.
-
Baseline Recording: Baseline cardiovascular data (ECG, blood pressure, heart rate) are recorded for a defined period before dosing.
-
Dosing: this compound is administered via a clinically relevant route (e.g., intravenous or oral). A vehicle control group is also included.
-
Post-dose Monitoring: Cardiovascular parameters are continuously monitored for at least 24 hours post-dose.
-
Data Analysis: Changes from baseline in parameters such as heart rate, PR interval, QRS duration, and QT interval are analyzed.
Data Presentation: Cardiovascular Parameters
| Treatment Group | Time Post-Dose | Heart Rate (bpm) - Change from Baseline | Mean Arterial Pressure (mmHg) - Change from Baseline | QTcF (ms) - Change from Baseline |
| Vehicle | 1 hour | +2 ± 3 | +1 ± 4 | +3 ± 5 |
| Eucatropine HCl (Low Dose) | 1 hour | +20 ± 5 | +10 ± 6 | +15 ± 7 |
| Eucatropine HCl (High Dose) | 1 hour | +50 ± 8 | +25 ± 7 | +40 ± 9 |
| * Statistically significant change from baseline |
III. Visualizations
Caption: Preclinical In Vivo Toxicology Workflow.
Caption: Acute Dermal Irritation Experimental Workflow.
References
Ophthalmic Research Applications of Eucatropine Hydrochloride: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucatropine hydrochloride is a synthetic anticholinergic agent utilized in ophthalmic research primarily for its mydriatic (pupil dilating) and cycloplegic (ciliary muscle paralyzing) properties. As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, it plays a crucial role in facilitating detailed examination of the posterior segment of the eye, including the retina and optic nerve. These application notes provide comprehensive protocols and quantitative data to guide the use of this compound in various research settings.
Mechanism of Action
This compound functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs) located on the iris sphincter and ciliary muscles. In the iris sphincter muscle, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors, which are coupled to Gq proteins. This activation initiates a signaling cascade resulting in muscle contraction and pupillary constriction (miosis). This compound blocks this interaction, leading to unopposed sympathetic stimulation of the iris dilator muscle, resulting in pupil dilation (mydriasis).
Similarly, in the ciliary muscle, acetylcholine-mediated M3 receptor activation leads to muscle contraction, allowing for accommodation (focusing on near objects). By antagonizing these receptors, this compound induces cycloplegia, the paralysis of accommodation.
Signaling Pathway of Muscarinic Acetylcholine Receptor in Iris Sphincter Muscle
Figure 1: Cholinergic signaling pathway in the iris sphincter muscle and the antagonistic action of this compound.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, its mydriatic and cycloplegic effects can be inferred from studies on similar anticholinergic agents like tropicamide (B1683271) and atropine. The following tables provide a comparative overview of the pharmacodynamics of commonly used mydriatics. Researchers should perform dose-response studies to determine the optimal concentration and time course for this compound in their specific experimental models.
Table 1: Comparative Mydriatic Efficacy of Anticholinergic Agents
| Agent | Concentration | Time to Max. Dilation (min) | Duration of Mydriasis (hours) |
| Eucatropine HCl | 2.0 - 5.0% | ~30 | 4 - 6 |
| Tropicamide | 0.5 - 1.0% | 20 - 40 | 4 - 8 |
| Atropine Sulfate | 0.5 - 1.0% | 30 - 40 | 72 - 240 |
| Cyclopentolate HCl | 0.5 - 1.0% | 25 - 75 | 6 - 24 |
Note: Data for this compound is estimated based on its known properties as a short-acting mydriatic. Precise values should be determined experimentally.
Table 2: Comparative Cycloplegic Efficacy of Anticholinergic Agents
| Agent | Concentration | Onset of Cycloplegia (min) | Duration of Cycloplegia (hours) |
| Eucatropine HCl | 2.0 - 5.0% | 20 - 30 | 3 - 4 |
| Tropicamide | 1.0% | 20 - 35 | 2 - 6 |
| Atropine Sulfate | 1.0% | 60 - 180 | 168 - 288 |
| Cyclopentolate HCl | 1.0% | 25 - 75 | 6 - 24 |
Note: Data for this compound is estimated. Researchers should validate these parameters in their specific research models.
Experimental Protocols
Protocol 1: In Vivo Mydriasis Assessment in a Rodent Model
This protocol outlines a method for evaluating the mydriatic effect of this compound in a rodent model (e.g., rat or mouse).
Materials:
-
This compound ophthalmic solution (e.g., 2% or 5%)
-
Sterile saline solution (0.9% NaCl)
-
Micropipette
-
Digital caliper or a specialized pupilometer
-
Animal restraining device
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) - optional, to reduce blinking and tearing.
Procedure:
-
Animal Acclimatization: Acclimate animals to the experimental room and handling procedures for at least 3 days prior to the experiment.
-
Baseline Measurement: Gently restrain the animal. Measure the baseline pupil diameter of both eyes under controlled, dim lighting conditions. Record the measurements.
-
Drug Administration:
-
Test Eye: Instill a single drop (approximately 5-10 µL) of the this compound solution into the conjunctival sac of one eye.
-
Control Eye: Instill a single drop of sterile saline into the conjunctival sac of the contralateral eye.
-
-
Pupil Diameter Measurement: At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120, 180, 240, 300, and 360 minutes) after instillation, measure the pupil diameter of both eyes.
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline for each eye at each time point.
-
Plot the mean change in pupil diameter versus time to determine the onset of action, time to maximum mydriasis, and duration of action.
-
Compare the results from the test eye and the control eye using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Eucatropine Hydrochloride: A Versatile Tool for Probing Muscarinic Cholinergic Systems in Neuroscience Research
Application Note
Eucatropine (B174022) hydrochloride is a synthetic tropane (B1204802) alkaloid that functions as a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its anticholinergic properties make it a valuable research tool for investigating the diverse roles of the muscarinic cholinergic system in the central and peripheral nervous systems. This document provides detailed application notes and experimental protocols for the use of eucatropine hydrochloride in neuroscience research, aimed at researchers, scientists, and drug development professionals.
This compound can be employed to elucidate the physiological and pathological functions of mAChRs, which are implicated in a wide range of neuronal processes including learning, memory, attention, and autonomic regulation. By blocking the action of acetylcholine at these G protein-coupled receptors, eucatropine allows for the study of downstream signaling cascades and the behavioral and electrophysiological consequences of their inhibition.
Mechanism of Action
This compound acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are coupled to different G proteins, leading to distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Antagonism by eucatropine blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the subsequent release of intracellular calcium and the activation of protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Eucatropine's antagonism at these sites prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular levels of cyclic AMP (cAMP). Additionally, the modulation of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, by the βγ subunits of the Gi/o protein is also blocked.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Compound | Parameter | Value | Receptor Target | Reference |
| Eucatropine | IC50 | 0.583 µM | Muscarinic Acetylcholine Receptors (non-selective) | [1][2] |
Table 2: Comparative Binding Affinities (Ki in nM) of Non-Selective Muscarinic Antagonists
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |
| Atropine (B194438) | 1.27 | 3.24 | 2.21 | 0.77 | 2.84 | [3] |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | [4] |
Mandatory Visualizations
Experimental Protocols
The following are detailed protocols for key experiments where this compound can be utilized as a research tool.
Protocol 1: In Vitro Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (10 µM).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration manifold.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁴ M. Prepare the radioligand at a concentration close to its Kd value in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of radioligand and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of radioligand and 50 µL of atropine solution.
-
Competitive Binding: 50 µL of radioligand and 50 µL of each this compound dilution.
-
-
Initiate Reaction: Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through the pre-soaked filter plate using a filtration manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of eucatropine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis
Objective: To measure the effect of local administration of this compound on extracellular neurotransmitter levels (e.g., acetylcholine, dopamine) in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (with a molecular weight cut-off suitable for the neurotransmitter of interest).
-
Syringe pump.
-
Fraction collector (optional, for automated collection).
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of the neurotransmitter of interest.
-
Drug Administration (Reverse Dialysis): Switch the perfusion medium to aCSF containing a known concentration of this compound. Continue to collect dialysate samples.
-
Sample Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using a suitable analytical method.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels. Plot the percentage change over time to visualize the effect of this compound on neurotransmitter release.
Protocol 3: Ex Vivo Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To investigate the effect of this compound on the intrinsic membrane properties and synaptic transmission of neurons in acute brain slices.
Materials:
-
Vibratome.
-
Dissection microscope.
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).
-
Recording chamber.
-
Perfusion system.
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂.
-
Internal solution for patch pipettes.
-
This compound.
-
Borosilicate glass capillaries for pulling pipettes.
Procedure:
-
Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 300 µm thick) of the region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Patching: Under visual guidance (e.g., DIC microscopy), obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Baseline Recording: Record baseline electrophysiological properties, such as resting membrane potential, input resistance, and firing properties in response to current injections. For synaptic studies, record spontaneous or evoked postsynaptic currents (sPSCs or ePSCs).
-
Drug Application: Bath-apply this compound at a known concentration to the slice by adding it to the perfusion aCSF.
-
Post-Drug Recording: After a stable effect is observed, record the same electrophysiological parameters as in the baseline condition.
-
Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the effects.
-
Data Analysis: Analyze the changes in intrinsic membrane properties and synaptic currents before, during, and after the application of this compound.
References
Application Notes and Protocols for the Quantitative Analysis of Eucatropine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Eucatropine (B174022) hydrochloride, a synthetic derivative of atropine (B194438) used as a mydriatic and cycloplegic agent. The accurate quantification of Eucatropine hydrochloride is critical for quality control, formulation development, and pharmacokinetic studies. This document outlines protocols for Ultra-High-Performance Liquid Chromatography (UHPLC), UV-Vis Spectrophotometry, and a classical titrimetric method.
Ultra-High-Performance Liquid Chromatography (UHPLC) Method
UHPLC offers a rapid and highly efficient method for the quantification of this compound, providing excellent resolution and sensitivity. The following protocol is adapted from a validated method for a closely related tropane (B1204802) alkaloid, apoatropine (B194451) hydrochloride, and serves as a strong starting point for the analysis of this compound.[1] Method validation for this compound would be required.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for a UHPLC method for this compound, based on data from a validated method for a structurally similar compound.[1]
| Parameter | Expected Performance |
| Retention Time | ~ 3 minutes |
| Linearity Range | 5 - 250 µg/mL |
| Limit of Detection (LOD) | ~ 3.9 µg/mL |
| Limit of Quantification (LOQ) | ~ 13.1 µg/mL |
| Accuracy | High (recovery studies recommended) |
| Precision | High (RSD < 2%) |
Experimental Protocol
Instrumentation:
-
Waters Acquity UHPLC System or equivalent
-
UV Detector
Chromatographic Conditions:
-
Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 × 100 mm
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: 0.1% Phosphoric Acid in 90% Acetonitrile and 10% Water
-
-
Elution: Gradient
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the UHPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of this compound.
Workflow Diagram
Caption: Workflow for UHPLC analysis of this compound.
UV-Vis Spectrophotometric Method
UV-Vis spectrophotometry provides a simple and cost-effective method for the quantification of this compound in bulk and pharmaceutical formulations. This method relies on the inherent UV absorbance of the molecule.
Quantitative Data Summary
| Parameter | Expected Performance |
| Wavelength of Maximum Absorbance (λmax) | To be determined (~250-260 nm) |
| Linearity Range | Dependent on molar absorptivity |
| Limit of Detection (LOD) | Method dependent |
| Limit of Quantification (LOQ) | Method dependent |
| Accuracy | Good (recovery studies recommended) |
| Precision | Good (RSD < 2%) |
Experimental Protocol
Instrumentation:
-
Double beam UV-Vis Spectrophotometer
Procedure:
-
Solvent Selection: Use a suitable UV-transparent solvent in which this compound is freely soluble (e.g., methanol, ethanol, or dilute hydrochloric acid).
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent. From the stock solution, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the solvent to obtain a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Logical Relationship Diagram
Caption: Logical relationships in UV-Vis spectrophotometric analysis.
Titrimetric Method (USP)
This classical titrimetric method, as described in the United States Pharmacopeia (USP), is a reliable and accurate method for the assay of this compound raw material.
Principle
This is an acid-base titration. This compound is first converted to its free base form by making the solution alkaline. The free base is then extracted into an organic solvent and subsequently titrated with a standardized acid.
Experimental Protocol
Reagents and Equipment:
-
0.1 N Sulfuric acid VS (Volumetric Solution)
-
0.1 N Sodium hydroxide (B78521) VS
-
6 N Ammonium (B1175870) hydroxide
-
Ether
-
Methyl Red TS (Test Solution)
-
Sodium chloride
-
Analytical balance
-
Separatory funnel
-
Burette
Procedure:
-
Accurately weigh about 500 mg of this compound and dissolve it in 10 mL of water.
-
Saturate the solution with sodium chloride.
-
Make the solution alkaline with 6 N ammonium hydroxide.
-
Extract the eucatropine base completely with successive 15-mL portions of ether.
-
Combine the ether extracts and wash with 10 mL of water.
-
Extract the water washing with 10 mL of ether and add this to the combined ether extracts.
-
To the combined ether solutions, add 25.0 mL of 0.1 N sulfuric acid VS and stir.
-
Gently heat the mixture to expel the ether.
-
Cool the solution, add methyl red TS, and titrate the excess acid with 0.1 N sodium hydroxide VS.
Calculation:
Each mL of 0.1 N sulfuric acid is equivalent to 32.79 mg of C₁₇H₂₅NO₃·HCl.
Experimental Workflow Diagram
References
Application Note: Analysis of Eucatropine by High-Performance Liquid Chromatography
Introduction
Eucatropine is a synthetic tropane (B1204802) alkaloid that acts as a mydriatic and cycloplegic agent, commonly used in ophthalmology to dilate the pupil and paralyze the ciliary muscle. Accurate and reliable analytical methods are crucial for the quality control of Eucatropine in pharmaceutical formulations and for its determination in biological samples. High-performance liquid chromatography (HPLC) offers a sensitive, specific, and robust technique for the analysis of such compounds.
This application note presents a detailed protocol for the analysis of Eucatropine using a reversed-phase HPLC (RP-HPLC) method. The described methodology is adapted from a validated method for the structurally similar compound, Atropine (B194438), and provides a strong starting point for the routine analysis and quality control of Eucatropine.[1][2] It is recommended that users perform method validation specific to Eucatropine to ensure compliance with their specific requirements.[1]
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Eucatropine, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. Detection is achieved using a UV detector at a wavelength where Eucatropine exhibits significant absorbance.
Experimental Protocols
Sample Preparation
The following protocol outlines the preparation of Eucatropine samples from a solid form (e.g., raw material or crushed tablets).
Materials:
-
Eucatropine Hydrochloride standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10 µg/mL to 100 µg/mL).
-
Sample Solution: Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of HPLC grade water, sonicate for 15 minutes to dissolve, and then dilute to volume with water.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Method Parameters
The following chromatographic conditions are adapted from a validated method for Atropine and are expected to provide good separation for Eucatropine.[1]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 3.5) in a ratio of 30:70 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 230 nm[2] |
| Column Temperature | 25 °C[1] |
| Run Time | Approximately 10 minutes |
Data Presentation
The following table summarizes the expected performance characteristics of this method, based on data from the analysis of the related compound, Atropine.[1] These values should be established for Eucatropine during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 3.9 µg/mL |
| Limit of Quantitation (LOQ) | ~ 13.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and HPLC analysis workflow.
Caption: Workflow for Eucatropine Sample Preparation and HPLC Analysis.
Logical Relationship of Method Parameters
This diagram shows the relationship between the key HPLC parameters that influence the chromatographic separation.
Caption: Interdependence of HPLC Parameters on Chromatographic Output.
References
- 1. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 2. High pressure liquid chromatographic determination of atropine sulfate and scopolamine hydrobromide in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Eucatropine Hydrochloride: Application Notes for a Pharmacology Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucatropine (B174022) hydrochloride is a synthetic tropane (B1204802) alkaloid and a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Primarily utilized in ophthalmology for its mydriatic (pupil-dilating) effects, it serves as an essential reference standard in pharmacological research and analytical drug development. Its well-characterized anticholinergic properties make it a valuable tool for in vitro and in vivo studies aimed at investigating the function of the cholinergic nervous system and for the characterization of novel muscarinic receptor ligands.
These application notes provide a comprehensive overview of the use of eucatropine hydrochloride as a reference standard, including its physicochemical properties, pharmacological data, and detailed protocols for its analytical determination and use in pharmacological assays.
Physicochemical Properties and Specifications
This compound is the hydrochloride salt of eucatropine. As a reference standard, it should meet established purity and quality criteria, such as those outlined in the United States Pharmacopeia (USP).[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Benzeneacetic acid, α-hydroxy-, 1,2,2,6-tetramethyl-4-piperidinyl ester, hydrochloride | [2] |
| CAS Number | 536-93-6 | [3] |
| Molecular Formula | C₁₇H₂₅NO₃·HCl | [4] |
| Molecular Weight | 327.85 g/mol | [4] |
| Appearance | White, crystalline powder | [3] |
| Melting Range | 183-186 °C | [2] |
| Solubility | Soluble in water | [2] |
Table 2: Quality Specifications for this compound Reference Standard (based on USP)
| Test | Specification |
| Assay (dried basis) | 99.0% - 100.5% |
| Loss on Drying | Not more than 0.5% |
| Residue on Ignition | Not more than 0.1% |
Pharmacological Profile
This compound exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. This antagonism blocks the parasympathetic nervous system's actions at neuroeffector junctions.
Mechanism of Action
Eucatropine acts as a non-selective antagonist at all five muscarinic receptor subtypes (M1-M5). By blocking these receptors, it inhibits the physiological responses mediated by acetylcholine, such as smooth muscle contraction and glandular secretion.
Potency
Eucatropine is a potent inhibitor of muscarinic acetylcholine receptors, with a reported IC₅₀ value of 0.583 μM.[1] It is important to note that while eucatropine is known to be a non-selective muscarinic antagonist, detailed public data on its binding affinity (Ki values) for the individual M1-M5 receptor subtypes is not as readily available as for other anticholinergics like atropine.
Table 3: Pharmacological Potency of Eucatropine
| Parameter | Value |
| IC₅₀ (mAChR) | 0.583 μM |
Application as a Reference Standard
This compound is an indispensable tool for various applications in pharmacology and analytical chemistry.
Analytical Method Development and Validation
As a well-characterized compound, this compound is used as a reference standard for:
-
Identification: Confirming the identity of eucatropine in pharmaceutical formulations.
-
Purity Assessment: Quantifying impurities and degradation products.
-
Assay Development: Establishing and validating quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
In Vitro Pharmacological Assays
This compound serves as a positive control or reference antagonist in a variety of in vitro assays, including:
-
Receptor Binding Assays: To characterize the affinity of new chemical entities for muscarinic receptors.
-
Functional Assays: To determine the antagonist potency of test compounds in cell-based or tissue-based assays measuring muscarinic receptor-mediated responses (e.g., calcium mobilization, smooth muscle contraction).
Experimental Protocols
The following are example protocols for the use of this compound as a reference standard.
Protocol 1: Purity and Assay by Titration (based on USP)
This protocol describes a classic acid-base titration method to determine the purity of this compound.
Procedure:
-
Accurately weigh approximately 500 mg of this compound.[2]
-
Dissolve the weighed sample in 10 mL of water.[2]
-
Saturate the solution with sodium chloride.[2]
-
Render the solution alkaline with 6 N ammonium hydroxide.[2]
-
Completely extract the eucatropine base with successive 15-mL portions of ether.[2]
-
Combine the ether extracts and wash with 10 mL of water.[2]
-
Extract the water washing with an additional 10 mL of ether.[2]
-
Combine all ether solutions and add 25.0 mL of 0.1 N sulfuric acid VS.[2]
-
Stir the solution and gently heat until the ether is expelled.[2]
-
Cool the solution, add methyl red TS as an indicator.[2]
-
Titrate the excess sulfuric acid with 0.1 N sodium hydroxide VS.[2]
-
Each mL of 0.1 N sulfuric acid is equivalent to 32.79 mg of C₁₇H₂₅NO₃·HCl.[2]
Protocol 2: Example HPLC Method for Purity Determination
This protocol provides a general reversed-phase HPLC method suitable for the separation and quantification of eucatropine and related impurities. Method optimization and validation are required for specific applications.
Table 4: Example HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Reference Standard | This compound RS (known concentration) |
| Sample Preparation | Dissolve sample in mobile phase |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound Reference Standard in the mobile phase. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the test sample of this compound in the mobile phase to a known concentration.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Compare the peak area of eucatropine in the sample chromatogram with the peak areas from the standard curve to determine the purity. Analyze for the presence of any impurity peaks.
Storage and Handling
This compound Reference Standard should be preserved in tight, light-resistant containers.[2] Store under controlled room temperature, protected from moisture. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.
Conclusion
This compound is a critical reference standard for the accurate and reproducible investigation of the cholinergic system and for the quality control of pharmaceutical products. Its well-defined chemical and pharmacological properties ensure its utility in a wide range of analytical and research applications. These application notes provide a framework for its effective use in a laboratory setting.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Eucatropine Hydrochloride Concentration in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Eucatropine hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are involved in a wide range of physiological processes.[2]
Q2: What is a good starting concentration for in vitro experiments with this compound?
A2: A good starting point for in vitro experiments is to perform a dose-response curve around the known IC50 value. The reported IC50 for Eucatropine as a general muscarinic acetylcholine receptor inhibitor is 0.583 µM.[3] However, the optimal concentration will vary depending on the cell type, receptor expression levels, and the specific experimental endpoint. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the optimal concentration for your specific system.
Q3: Is this compound selective for a specific muscarinic receptor subtype?
A3: The selectivity of this compound across the five muscarinic receptor subtypes (M1-M5) is not well-documented in publicly available literature. As a derivative of atropine, which is non-selective, Eucatropine may also exhibit activity across multiple subtypes.[1] To determine the selectivity profile in your experimental system, it is recommended to perform competitive binding assays using cell lines expressing individual muscarinic receptor subtypes.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is a white, granular powder that is very soluble in water and freely soluble in alcohol and chloroform.[4] For in vitro experiments, stock solutions can be prepared in sterile distilled water or a suitable buffer (e.g., PBS). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it to the desired working concentrations. For short-term storage (days to weeks), stock solutions can be kept at 2-8°C. For long-term storage (months to years), it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak antagonist effect observed | Concentration too low: The concentration of this compound may be insufficient to effectively compete with the agonist at the receptor binding site. | Perform a dose-response experiment with a wider and higher range of this compound concentrations. Ensure your agonist concentration is appropriate (typically around its EC80) for competitive antagonism studies. |
| Low receptor expression: The cell line or tissue preparation may have low expression levels of the target muscarinic receptors. | Use a cell line known to express the muscarinic receptor subtype of interest at a high level. Consider transiently or stably overexpressing the receptor. | |
| Compound degradation: The this compound stock solution may have degraded over time. | Prepare a fresh stock solution from a new vial of the compound. | |
| High variability between replicate wells or experiments | Inaccurate pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Use calibrated pipettes and perform serial dilutions to reach the final working concentrations. Ensure thorough mixing of all solutions. |
| Cell plating inconsistency: Uneven cell seeding can lead to variability in cell number and receptor expression per well. | Ensure a homogenous cell suspension before plating and use a consistent plating technique. | |
| Edge effects in microplates: Wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity. | |
| Cytotoxicity observed at effective concentrations | Off-target effects: At high concentrations, this compound may have off-target effects leading to cell death. | Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT, MTS, or resazurin). Aim to use concentrations below the toxic threshold in your functional assays. |
| Solvent toxicity: If using a solvent other than water, the solvent itself may be toxic to the cells at the final concentration used. | Ensure the final concentration of any organic solvent (e.g., DMSO) is low (typically <0.5%) and include a vehicle control in your experiments. |
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Eucatropine | Muscarinic Acetylcholine Receptors (general) | Not specified | 0.583 | [3] |
| This compound | M1 Muscarinic Receptor | Binding Affinity (Ki) | Not Available | - |
| This compound | M2 Muscarinic Receptor | Binding Affinity (Ki) | Not Available | - |
| This compound | M3 Muscarinic Receptor | Binding Affinity (Ki) | Not Available | - |
| This compound | M4 Muscarinic Receptor | Binding Affinity (Ki) | Not Available | - |
| This compound | M5 Muscarinic Receptor | Binding Affinity (Ki) | Not Available | - |
Experimental Protocols
Protocol 1: Determining the Inhibitory Constant (Ki) of this compound using a Radioligand Competition Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
This compound.
-
Non-specific binding control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-treated with polyethylenimine).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.
-
Dilute the [³H]-NMS in Assay Buffer to a working concentration (typically at or below its Kd value).
-
Prepare the cell membranes in Assay Buffer to a final protein concentration that gives a robust signal (e.g., 10-50 µg protein per well).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 25 µL of Assay Buffer, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension to the wells.
-
Non-specific Binding: Add 25 µL of 10 µM Atropine, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension to the wells.
-
Competitive Binding: Add 25 µL of each this compound dilution, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
Caption: General signaling pathways of muscarinic acetylcholine receptors.
Experimental Workflow
Caption: Workflow for determining the Ki of this compound.
References
Eucatropine Hydrochloride Stability and Degradation in Aqueous Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of eucatropine (B174022) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Eucatropine Hydrochloride and why is its stability in aqueous solution a concern?
This compound is an anticholinergic agent primarily used in ophthalmic solutions to dilate the pupil (mydriasis) and paralyze the ciliary muscle of the eye (cycloplegia) for diagnostic and therapeutic purposes.[] The stability of this compound in aqueous solutions, such as eye drops, is crucial for ensuring the safety, efficacy, and shelf-life of the pharmaceutical product. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful byproducts.
Q2: What are the primary environmental factors that can affect the stability of this compound in an aqueous solution?
Several environmental factors can influence the stability of drugs in solution.[2][3] For this compound, the most critical factors to consider are:
-
pH: The acidity or alkalinity of the solution can significantly impact the rate of hydrolysis of the ester group in the eucatropine molecule.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.[2][4]
-
Light: Exposure to light, particularly ultraviolet (UV) radiation, can lead to photodegradation of the molecule.[2][5]
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the molecule.
Q3: What are the probable degradation pathways for this compound in an aqueous solution?
Based on its chemical structure, which contains an ester linkage, the most probable degradation pathway for this compound in an aqueous solution is hydrolysis . The ester bond can be cleaved to yield mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol. This reaction can be catalyzed by both acids and bases.
Q4: How can the degradation of this compound be monitored and quantified?
The degradation of this compound and the formation of its degradation products can be monitored using stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[6][7] This method allows for the separation and quantification of the intact drug from its degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.[8][9]
Troubleshooting Guides
| Problem | Possible Causes | Recommended Actions |
| Rapid loss of potency in my this compound solution. | - Inappropriate pH: The pH of the solution may be in a range that promotes rapid hydrolysis. - High storage temperature: The solution may be stored at an elevated temperature, accelerating degradation.[4] - Light exposure: The solution may not be adequately protected from light. | - Determine the pH of your solution and adjust it to a more stable range (requires a pH-rate profile study). - Store the solution at the recommended temperature, typically refrigerated or at a controlled room temperature.[10] - Store the solution in light-resistant containers.[11][12] |
| Unexpected peaks are appearing in my HPLC chromatogram during stability testing. | - Formation of degradation products: These new peaks likely represent substances formed from the degradation of this compound. - Interaction with excipients: The drug may be reacting with other components in the formulation. - Contamination: The sample or the mobile phase may be contaminated. | - Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. - Use LC-MS to identify the structure of the unknown peaks. - Evaluate the compatibility of this compound with all excipients in the formulation. - Ensure proper handling and preparation of samples and mobile phases to avoid contamination. |
| I am observing significant variability in stability results between different batches of my formulation. | - Inconsistent manufacturing process: Variations in pH, dissolved oxygen levels, or exposure to heat during manufacturing can affect initial stability. - Raw material variability: Differences in the purity of the this compound or excipients can impact stability. | - Standardize all manufacturing process parameters, including pH adjustment, mixing times, and temperature controls. - Implement rigorous quality control testing for all incoming raw materials. |
| My this compound solution is showing discoloration or has formed a precipitate. | - Formation of insoluble degradation products: Some degradation products may have poor solubility in the aqueous solution. - Microbial contamination: The presence of microorganisms can cause changes in the appearance of the solution.[4] | - Identify the precipitate by collecting and analyzing it (e.g., by spectroscopy or chromatography). - Review the formulation for potential solubility issues of degradation products. - Perform microbial limit testing to rule out contamination. Ensure appropriate preservative systems are in place if it is a multi-dose formulation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[7][13]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Photodegradation: Expose the stock solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Heat the stock solution at 80°C in a light-protected container for 24, 48, and 72 hours.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to the target concentration. Analyze the sample using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).
-
If co-elution is observed, a gradient elution method should be developed by varying the ratio of the organic solvent to the aqueous buffer over time.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Eucatropine HCl Assay (%) | % Degradation | Number of Degradation Products |
| 0.1 N HCl | 24 hours | 85.2 | 14.8 | 2 |
| 0.1 N NaOH | 8 hours | 70.5 | 29.5 | 2 |
| 3% H₂O₂ | 24 hours | 92.1 | 7.9 | 1 |
| Light Exposure | 1.2 million lux-hrs | 98.5 | 1.5 | 1 |
| Thermal (80°C) | 72 hours | 95.3 | 4.7 | 1 |
Table 2: Example pH-Rate Profile Data for this compound Hydrolysis at 25°C
| pH | Observed Rate Constant (k_obs) (day⁻¹) | Half-life (t½) (days) |
| 3.0 | 0.025 | 27.7 |
| 5.0 | 0.008 | 86.6 |
| 7.0 | 0.015 | 46.2 |
| 9.0 | 0.042 | 16.5 |
Visualizations
Degradation Pathway
Caption: Inferred hydrolytic degradation pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for a this compound stability study.
References
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. velescopharma.com [velescopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. uspbpep.com [uspbpep.com]
- 12. newdruginfo.com [newdruginfo.com]
- 13. ema.europa.eu [ema.europa.eu]
Troubleshooting Eucatropine hydrochloride in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eucatropine hydrochloride in experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental use of this compound.
Q1: Why am I seeing inconsistent or lower-than-expected potency of this compound in my in vitro assays?
A1: Inconsistent or reduced potency can stem from several factors related to compound stability, solubility, and assay conditions.
-
Compound Stability: this compound contains an ester bond that is susceptible to hydrolysis, especially under acidic or basic conditions. This degradation yields α-hydroxybenzeneacetic acid and 1,2,2,6-tetramethyl-4-piperidinol.[1] The presence of these degradation products can lower the effective concentration of the active antagonist.
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Use buffers at or near neutral pH (7.2-7.4) for your assays.
-
Store stock solutions in tight, light-resistant containers at recommended temperatures (dry and dark at 0-4°C for short-term or -20°C for long-term storage).
-
-
-
Solubility and Aggregation: this compound is very soluble in water and freely soluble in alcohol and chloroform.[2] However, like other quaternary ammonium (B1175870) compounds, it may have the potential to form aggregates at high concentrations in aqueous solutions.[3][4][5][6][7] Aggregate formation can lead to non-specific assay interference and a reduction in the monomeric drug available to bind to the receptor.[8][9][10]
-
Troubleshooting:
-
Visually inspect stock solutions for any precipitation or cloudiness.
-
If aggregation is suspected, consider including a small percentage of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. However, be aware that detergents can also affect biological membranes and receptor function, so appropriate controls are essential.
-
Perform concentration-response curves to ensure a dose-dependent effect, which is less likely with non-specific aggregation-based activity.
-
-
-
Assay Conditions: Suboptimal assay conditions can significantly impact the apparent potency of any antagonist.
-
Troubleshooting:
-
Ensure the incubation time is sufficient to reach binding equilibrium.
-
Verify the concentration and purity of all reagents, including the agonist and any radioligands used.
-
Maintain consistent temperature and pH across all experiments.
-
-
Q2: I am observing high non-specific binding in my radioligand binding assay with this compound. What are the possible causes and solutions?
A2: High non-specific binding can obscure the specific binding signal and lead to inaccurate affinity estimates.
-
Possible Causes:
-
Radioligand Issues: The radioligand may be binding to non-receptor components like the filter plates, cell membranes, or plasticware.
-
Insufficient Washing: Inadequate washing of the filter plates after incubation can leave unbound radioligand trapped.
-
Excessive Protein Concentration: A high concentration of cell membrane protein can increase the number of non-specific binding sites.
-
-
Troubleshooting:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific binding.
-
Pre-treat Plates and Filters: Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Reduce Membrane Protein: Titrate the amount of membrane protein used in the assay to find the optimal balance between specific signal and non-specific binding.
-
Q3: My functional assay results with this compound are variable. What should I check?
A3: Variability in functional assays can be due to cell-based factors or the specifics of the signaling pathway being measured.
-
Cell Line and Receptor Expression:
-
Troubleshooting:
-
Ensure you are using a consistent cell passage number, as receptor expression levels can change over time in culture.
-
Confirm that the cell line expresses the muscarinic receptor subtype of interest and that it couples to the downstream signaling pathway you are measuring (e.g., calcium mobilization for M1/M3/M5, or cAMP inhibition for M2/M4).
-
-
-
Agonist Concentration:
-
Troubleshooting:
-
Use a concentration of the agonist that elicits a submaximal response (e.g., EC80) to ensure that the antagonistic effect of this compound can be accurately measured.
-
-
-
Assay-Dependent Potency: The measured potency of an antagonist can vary between different functional assay formats (e.g., calcium flux vs. cAMP accumulation).
-
Troubleshooting:
-
Be consistent with the assay format when comparing the potency of different compounds. Acknowledge that different readouts may yield different potency values due to variations in signal amplification along different pathways.
-
-
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with muscarinic acetylcholine (B1216132) receptors (mAChRs).
| Parameter | Value | Receptor Subtype(s) | Reference |
| IC50 | 0.583 µM | General mAChR | [] |
| Ki | 91.2 nM | M1 | [12] |
| Ki | 426.58 nM | General mAChR | [12] |
| Ki | Not Reported | M2, M3, M4, M5 |
Note: There is limited publicly available data on the binding affinity (Ki) of this compound for the M2, M3, M4, and M5 muscarinic receptor subtypes.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific experimental conditions and cell lines.
Protocol 1: Muscarinic Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
This compound.
-
Non-specific binding control: Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration that gives a robust specific binding signal.
-
Assay Plate Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]-NMS (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL Atropine (1-10 µM final concentration), 50 µL [3H]-NMS, and 100 µL of membrane suspension.
-
Competition: 50 µL of this compound dilutions (e.g., 10-10 M to 10-4 M final concentration), 50 µL [3H]-NMS, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium mobilization mediated by M1, M3, or M5 receptors.
Materials:
-
Cells stably expressing the M1, M3, or M5 muscarinic receptor subtype (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Muscarinic agonist (e.g., Carbachol).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Injection and Signal Detection: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject the agonist (at a concentration of EC80) and immediately begin recording the fluorescence signal over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: this compound competitively antagonizes muscarinic receptors.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Logic
References
- 1. Buy this compound | 536-93-6 [smolecule.com]
- 2. This compound | 536-93-6 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study on the Surface Properties and Aggregation Behavior of Quaternary Ammonium Surfactants with Amide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Aggregation Behavior of Hexameric Quaternary Ammonium Salt Surfactant Tz-6C12QC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay Interference by Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 12. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Eucatropine hydrochloride solubility for research purposes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Eucatropine hydrochloride solubility during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a salt form that is generally soluble in water and some organic solvents. Published data and supplier information indicate the following solubility profile.[1][2]
Data Presentation: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Very soluble | [1][2] |
| Alcohol (Ethanol) | Freely soluble | [1][2] |
| Chloroform | Freely soluble | [1] |
| Ether | Practically insoluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Expected to be soluble, but may be affected by the common ion effect. | [4] |
Q2: I'm observing precipitation when dissolving this compound in a buffer. What could be the cause?
A2: Precipitation of hydrochloride salts in buffered solutions can be due to the "common ion effect."[4] If your buffer contains chloride ions (e.g., from NaCl or KCl), it can decrease the solubility of this compound. Additionally, the pH of the buffer is crucial. As a salt of a weak base, this compound's solubility is pH-dependent. At higher pH values, it may convert to the less soluble free base form.
Q3: Are there established methods to improve the solubility of this compound for my experiments?
A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound. These methods can be categorized as physical and chemical modifications.[5][6] Common approaches include:
-
pH Adjustment: Modifying the pH of the solution can significantly impact the solubility of ionizable drugs.[7][][9]
-
Cosolvency: The addition of a water-miscible organic solvent (cosolvent) can increase the solubility of a hydrophobic drug.[1][10][11]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid-state can enhance its dissolution rate and solubility.[2][5][7][12]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) molecule can increase its aqueous solubility.[4][13][14][15]
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for common solubility enhancement techniques that can be adapted for this compound in a research laboratory setting.
Guide 1: Troubleshooting Precipitation in Aqueous Buffers
Issue: this compound precipitates out of a phosphate-buffered saline (PBS) solution.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Guide 2: Enhancing Solubility using pH Adjustment
Objective: To determine the optimal pH for maximizing the solubility of this compound.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4) using a buffer system that does not contain chloride ions (e.g., citrate or phosphate buffers prepared with sodium or potassium salts that are not chlorides).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent.
-
Determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Plot the solubility of this compound as a function of pH to identify the pH at which solubility is maximized.
Guide 3: Improving Solubility with Cosolvents
Objective: To increase the solubility of this compound by using a cosolvent system.
Experimental Protocol:
-
Cosolvent Selection: Choose a panel of water-miscible organic solvents with low toxicity, such as ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG 400).
-
Preparation of Cosolvent Systems: Prepare a range of cosolvent-water mixtures (e.g., 10%, 20%, 30%, 40%, and 50% v/v of the cosolvent in water or a suitable buffer).
-
Solubility Determination:
-
Follow the equilibrium solubility measurement protocol described in "Guide 2," using the different cosolvent mixtures as the solvent systems.
-
-
Data Analysis: Plot the solubility of this compound against the percentage of cosolvent to determine the optimal cosolvent and its concentration for solubility enhancement.
Guide 4: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate and apparent solubility of this compound by creating a solid dispersion with a hydrophilic carrier.
Experimental Protocol:
-
Material Selection:
-
Drug: this compound.
-
Carrier: A hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30 or a Polyethylene glycol (PEG) like PEG 6000.
-
Solvent: A common solvent that dissolves both the drug and the carrier (e.g., ethanol or methanol).
-
-
Preparation of the Solid Dispersion:
-
Dissolve a specific ratio of this compound and the carrier (e.g., 1:1, 1:2, 1:4 w/w) in the chosen solvent to form a clear solution.
-
Evaporate the solvent using a rotary evaporator or by gentle heating in a fume hood until a solid film or mass is formed.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
-
Characterization:
-
Grind the resulting solid dispersion into a fine powder.
-
Assess the dissolution rate of the solid dispersion in a relevant aqueous medium (e.g., water or buffer) and compare it to that of the pure drug.
-
Workflow for Solid Dispersion Preparation:
Caption: Experimental workflow for preparing a solid dispersion.
Mechanism of Action: Anticholinergic Signaling
Eucatropine is an anticholinergic agent, specifically an antimuscarinic.[16][17][18] It acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. This blockade inhibits the parasympathetic nervous system's "rest and digest" functions.[16][17]
Simplified Anticholinergic (Antimuscarinic) Signaling Pathway:
Caption: this compound blocks acetylcholine at muscarinic receptors.
References
- 1. longdom.org [longdom.org]
- 2. japsonline.com [japsonline.com]
- 3. By compound [wahoo.cns.umass.edu]
- 4. gpsrjournal.com [gpsrjournal.com]
- 5. japer.in [japer.in]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticholinergic - Wikipedia [en.wikipedia.org]
- 17. Cholinergic vs Anticholinergic: Understanding Drugs in Nursing Care [simplenursing.com]
- 18. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Eucatropine Hydrochloride Degradation Product Analysis
Welcome to the technical support center for the analysis of Eucatropine Hydrochloride degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
A1: Forced degradation studies for this compound should be designed to evaluate its stability under various stress conditions.[1][2][3] Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid-state).
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light (cool white fluorescent lamp) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).
It is recommended to start with milder conditions and increase the severity if no degradation is observed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]
Q2: My chromatogram shows no degradation peaks after subjecting this compound to stress conditions. What should I do?
A2: If no degradation is observed, consider the following troubleshooting steps:
-
Increase Stress Severity: Gradually increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of exposure.
-
Check Sample Preparation: Ensure proper dissolution of this compound in the stress medium.
-
Verify Analytical Method Suitability: Confirm that your analytical method, typically a stability-indicating HPLC method, is capable of separating potential degradation products from the parent drug.[5] The column chemistry, mobile phase composition, and detector wavelength should be optimized.
-
Consider Secondary Degradation: It's possible that primary degradation products are unstable and have further degraded into products not detectable by your current method.
Q3: I am observing multiple degradation peaks in my chromatogram. How do I identify them?
A3: The identification and characterization of degradation products typically involve a combination of techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of degradation products, which provides initial clues about their structure.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help in elucidating the structure of the unknown impurities.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H, ¹³C) can provide definitive structural information.
-
Forced Degradation in Combination with LC-MS: Analyzing samples at different time points during a forced degradation study can help distinguish between primary and secondary degradation products.[4]
Q4: How can I ensure my analytical method is "stability-indicating"?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[6] To demonstrate this:
-
Specificity/Selectivity: Spike the drug substance or product with known impurities and potential degradation products to show that they are well-resolved from the main peak.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the this compound peak in stressed samples. The peak should be spectrally homogeneous.
-
Mass Balance: The sum of the assay of the parent drug and the impurities should remain constant throughout the stability study. A good mass balance (typically 98-102%) indicates that all major degradation products are being detected.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound or its Degradants
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | This compound is a basic compound. Ensure the mobile phase pH is appropriate to maintain it in a single ionic form (e.g., pH < pKa or pH > pKa + 2). A pH around 2.5-3.5 or above 7.5 is often a good starting point for amine-containing compounds. |
| Secondary Interactions with Column Stationary Phase | Use a column with end-capping or a base-deactivated stationary phase to minimize silanol (B1196071) interactions. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can also help. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Sample Solvent | Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase composition. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run, especially for gradient methods. |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily. If using an online mixer, ensure the pump is functioning correctly. |
| Column Degradation | The column may be nearing the end of its lifespan. Try washing the column according to the manufacturer's instructions or replace it. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with mobile phase.
-
Thermal Degradation: Place a known amount of this compound solid powder in an oven at 80°C for 48 hours. At the end of the study, dissolve the powder in a suitable solvent and dilute to the target concentration.
-
Photolytic Degradation: Expose a solution of this compound (and the solid powder) to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Development Strategy:
-
Column and Mobile Phase Screening: Start with a C18 column and a simple acidic mobile phase. If separation is not adequate, screen different column chemistries (e.g., C8, Phenyl-Hexyl) and mobile phase modifiers (e.g., phosphate (B84403) buffer, different pH values).
-
Gradient Optimization: Adjust the gradient slope and duration to achieve optimal resolution between the parent peak and all degradation products.
-
Wavelength Selection: Use the PDA detector to determine the optimal detection wavelength for both the API and the impurities.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[8]
Visualizations
Caption: Experimental workflow for forced degradation analysis.
Caption: Hypothetical degradation pathway for Eucatropine.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. veeprho.com [veeprho.com]
- 4. biomedres.us [biomedres.us]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eucatropine Hydrochloride in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Eucatropine hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action in a cellular context?
This compound is a synthetic derivative of atropine (B194438) and functions as an anticholinergic agent.[] Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[] By binding to these receptors, it blocks the action of the neurotransmitter acetylcholine, thereby inhibiting downstream signaling pathways.[]
2. How should I prepare a stock solution of this compound?
This compound is very soluble in water, freely soluble in alcohol and chloroform, and almost insoluble in ether.[2] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, aqueous solvent.
Recommended Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a small volume of sterile, tissue culture-grade water or phosphate-buffered saline (PBS) to dissolve the powder completely.
-
Once dissolved, bring the solution to the final desired volume with the same sterile solvent.
-
Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
3. What are the recommended storage conditions for this compound powder and stock solutions?
-
Powder: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.
-
Stock Solutions: Store at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[3]
4. Is this compound stable in cell culture media?
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Poor Cell Viability
Question: I've treated my cells with this compound and am observing higher-than-expected cell death. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration | The optimal concentration of this compound is cell-line dependent. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a wide range of concentrations to identify a non-toxic working range. |
| Solvent Toxicity | If a solvent other than water or PBS was used to prepare the stock solution, ensure the final concentration of the solvent in the cell culture medium is non-toxic (e.g., typically <0.5% for DMSO). Run a vehicle control (media with the solvent at the same final concentration) to assess solvent toxicity. |
| Contamination | Microbial contamination can cause rapid cell death. Visually inspect your cultures for any signs of bacteria, yeast, or fungi. |
Issue 2: Inconsistent or No Observable Effect
Question: I am not observing the expected biological effect of this compound in my experiment. What should I check?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | The effective concentration is dependent on the cell line and the biological endpoint. A dose-response study is crucial to identify the optimal concentration. |
| Low Receptor Expression | The target cell line may not express muscarinic acetylcholine receptors, or the expression level may be too low to elicit a measurable response. Verify the expression of mAChRs in your cell line using techniques like RT-PCR, western blotting, or immunofluorescence. |
| Compound Degradation | Ensure your stock solution has been stored correctly and has not expired. Prepare fresh working solutions for each experiment from a properly stored stock. |
| Incorrect Downstream Assay | Confirm that the assay you are using is appropriate to detect changes in the signaling pathway targeted by this compound (e.g., assays for intracellular calcium or cAMP levels). |
Issue 3: Altered Cell Morphology
Question: My cells have changed their shape/adhesion properties after treatment with this compound. Is this normal?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cytoskeletal Rearrangement | Inhibition of muscarinic acetylcholine receptors can impact intracellular signaling pathways that regulate the cytoskeleton. This can lead to changes in cell shape, adhesion, and motility.[4] |
| Cell Stress or Toxicity | At higher concentrations, morphological changes can be an early indicator of cell stress or impending cytotoxicity.[5] |
| Documentation and Correlation | Document any morphological changes with images. Correlate these changes with data from viability assays to distinguish between a specific biological effect and general toxicity. |
Issue 4: Suspected Interference with Viability Assays
Question: I am getting unusual results with my MTT/XTT assay after treating cells with this compound. Could the compound be interfering with the assay?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Direct Reduction of Assay Reagent | Some compounds, particularly those with antioxidant properties, can directly reduce tetrazolium salts (like MTT, XTT, MTS) non-enzymatically, leading to a false positive signal for cell viability.[6][7][8] |
| Run a Cell-Free Control | To test for interference, add this compound to cell-free media containing the viability assay reagent. If a color change occurs, the compound is interfering with the assay. |
| Use an Alternative Viability Assay | If interference is confirmed, switch to a viability assay with a different detection principle, such as a CyQUANT assay (DNA content), CellTiter-Glo (ATP content), or a trypan blue exclusion assay (membrane integrity). |
Experimental Design and Protocols
Best Practices for Experimental Design
To ensure reliable and reproducible results when working with this compound, consider the following experimental design parameters:
| Parameter | Recommendation | Rationale |
| Cell Line Characterization | Confirm the expression of muscarinic acetylcholine receptors (subtypes M1-M5) in your chosen cell line. | The presence of the target receptor is essential for the intended biological effect. |
| Dose-Response Curve | Perform a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to determine the optimal working concentration. | To identify a concentration that elicits the desired biological effect without causing significant cytotoxicity. |
| Time-Course Experiment | Assess the effects of this compound at multiple time points (e.g., 6, 12, 24, 48 hours). | Biological responses can be time-dependent. |
| Controls | Always include the following controls: 1. Untreated cells (negative control). 2. Vehicle-treated cells (solvent control). 3. Positive control (if available, another known mAChR antagonist). | To isolate the specific effects of this compound and rule out effects from the solvent or other experimental manipulations. |
Protocol: In Vitro Cytotoxicity Assessment using a Tetrazolium-Based Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include appropriate controls (untreated and vehicle-treated).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Visualizations
This compound acts as an antagonist to muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). There are five subtypes (M1-M5) that couple to different G-proteins and activate distinct downstream signaling cascades.
Caption: Antagonistic action of Eucatropine HCl on muscarinic acetylcholine receptor signaling pathways.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 2. This compound CAS#: 536-93-6 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of the Physical Cellular Microenvironment on the Structure and Function of a Model Hepatocyte Cell Line for Drug Toxicity Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Eucatropine hydrochloride light sensitivity and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the light sensitivity and proper storage conditions for eucatropine (B174022) hydrochloride. Adherence to these guidelines is critical for maintaining the integrity and stability of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is eucatropine hydrochloride sensitive to light?
A1: Yes, this compound is known to be light-sensitive. The United States Pharmacopeia (USP) monograph specifies that it should be preserved in tight, light-resistant containers. Exposure to light can lead to degradation of the compound, potentially affecting its chemical purity and biological activity.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it in a tightly closed, light-resistant container in a dry, cool, and well-ventilated area.[1] For specific temperature guidelines, please refer to the summary table below.
Q3: What happens if this compound is exposed to light?
A3: Exposure to light can induce chemical degradation of this compound. While specific degradation products and pathways are not extensively documented in publicly available literature, general principles of photodecomposition suggest that the molecule could undergo hydrolysis or oxidation, leading to a loss of potency and the formation of unknown impurities.
Q4: How can I tell if my sample of this compound has degraded?
A4: Visual signs of degradation can include a change in color or the appearance of particulate matter in a solution. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity of your sample is by using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: Can I work with this compound on an open lab bench?
A5: It is best practice to minimize the exposure of this compound to direct light. When preparing solutions or conducting experiments, it is advisable to work in an area with subdued lighting or to use amber-colored glassware or light-blocking centrifuge tubes. Prolonged exposure to ambient laboratory light should be avoided.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results (e.g., loss of biological activity) | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been consistently stored in a light-resistant container at the recommended temperature. 2. Prepare fresh solutions from a stock that has been properly stored. 3. Assess the purity of the stock material using a suitable analytical method if degradation is suspected. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Ensure all handling steps (weighing, dissolution, etc.) are performed with minimal light exposure. 2. Review the storage history of the sample. 3. If possible, perform forced degradation studies (photolytic, thermal, hydrolytic) to tentatively identify potential degradation products. |
| Discoloration of solid compound or solution | Significant degradation has likely occurred. | Do not use the sample. Discard it according to your institution's chemical waste disposal procedures and obtain a fresh, uncompromised batch. |
Data Presentation
Recommended Storage Conditions for this compound
| Parameter | Condition | Reference |
| Container | Tightly closed, light-resistant | USP Monograph |
| Environment | Dry, cool, and well-ventilated place | [1] |
| Short-Term Storage (days to weeks) | 0 - 4 °C | [2] |
| Long-Term Storage (months to years) | -20 °C | [2] |
Experimental Protocols
Protocol for Assessing Photostability of this compound (Based on ICH Q1B Guidelines)
This protocol outlines a general procedure for a forced degradation study to evaluate the photostability of this compound.
Objective: To determine the intrinsic photostability of this compound and to generate potential photodegradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Solvent (e.g., water, methanol, or a suitable buffer)
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps)
-
Light meter (calibrated)
-
Control samples protected from light (e.g., wrapped in aluminum foil)
-
Analytical instrumentation (e.g., HPLC with a photodiode array detector)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound of a known concentration in a suitable solvent.
-
Prepare a solid sample by spreading a thin layer of the powder in a chemically inert, transparent container.
-
Prepare corresponding control samples for both the solution and solid, and wrap them securely in aluminum foil to protect them from light.
-
-
Exposure:
-
Place the unprotected samples and the control samples in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Monitor the temperature during the experiment to minimize the effect of thermal degradation.
-
-
Analysis:
-
At appropriate time points, withdraw samples and their corresponding dark controls.
-
Analyze the samples by a suitable stability-indicating method (e.g., HPLC).
-
Compare the chromatograms of the exposed samples to the control samples. Look for a decrease in the peak area of this compound and the appearance of new peaks, which would indicate degradation products.
-
-
Evaluation:
-
Calculate the percentage of degradation of this compound.
-
If significant degradation is observed, further studies to identify the structure of the degradation products may be necessary.
-
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Conceptual photodegradation pathway of this compound.
References
Technical Support Center: Eucatropine Hydrochloride In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Eucatropine hydrochloride in in vivo experiments.
I. Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies involving this compound.
1. Issue: Poor or Inconsistent Efficacy in Non-Ophthalmic In Vivo Models
-
Question: My systemic administration of this compound is producing weak or highly variable results. What are the likely causes and how can I troubleshoot this?
-
Answer: Poor in vivo efficacy of this compound, especially when administered systemically, is often linked to its chemical instability in biological matrices. The primary suspect is its ester bond, which is susceptible to rapid hydrolysis by plasma esterases. This leads to a short biological half-life and low bioavailability.[1]
Troubleshooting Steps:
-
Confirm In Vitro Stability: Before conducting further in vivo experiments, assess the stability of this compound in the plasma of your animal model. A compound that degrades rapidly in vitro is unlikely to be effective in vivo. (See Experimental Protocol 1). Eucatropine is often used as a control compound in plasma stability assays due to its known instability.[2]
-
Optimize Formulation: The delivery vehicle can protect the drug from premature degradation. Consider formulation strategies that shield the ester group. (See FAQ 3).
-
Adjust Dosing Regimen: If stability is a confirmed issue, a continuous infusion paradigm might be necessary to maintain therapeutic concentrations, as opposed to bolus injections.
-
Verify Compound Integrity: Ensure the purity and integrity of your this compound stock. The USP monograph specifies that it should contain not less than 99.0 percent of C17H25NO3·HCl.[3][4]
-
2. Issue: Unexpected Systemic Side Effects Confounding Experimental Results
-
Question: My animal models are exhibiting unintended physiological changes (e.g., increased heart rate, dry mouth, reduced gut motility) after this compound administration. How do I manage these off-target effects?
-
Answer: this compound is a non-selective muscarinic receptor antagonist.[5] When administered systemically, it will block muscarinic receptors throughout the body, not just at your intended target tissue. These widespread effects are not truly "off-target" from a mechanistic standpoint, but they are confounding variables for your experiment.[6][7]
Mitigation Strategies:
-
Localize Administration: If your experiment allows, switch from systemic to local administration (e.g., direct tissue injection, topical application) to minimize systemic exposure.
-
Dose-Response Study: Conduct a thorough dose-response study to find the minimum effective dose that elicits your desired effect with the fewest systemic side effects.
-
Use Selective Antagonists: If possible, consider using a more selective M1 or M3 muscarinic receptor antagonist, depending on your target tissue, although this would be a different compound.[8]
-
Acknowledge and Monitor: If systemic administration is unavoidable, these effects must be monitored and reported as part of your experimental results. They are a known liability of non-selective anticholinergic agents.[6]
-
II. Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism of action for this compound?
This compound is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors (mAChRs).[5] By binding to these receptors, it prevents acetylcholine from initiating signaling cascades, leading to effects such as smooth muscle relaxation and reduced glandular secretion.[7]
FAQ 2: How stable is this compound in plasma?
This compound is known to be unstable in plasma due to hydrolysis of its ester bond by plasma esterases.[1][2] One study noted significant degradation after just 30 minutes. This inherent instability is a major limitation for its use in systemic in vivo studies requiring prolonged exposure.
FAQ 3: What formulation strategies can be used to improve the in vivo stability of this compound?
For ester-containing drugs like Eucatropine, formulation is key to preventing premature degradation.[9] Strategies include:
-
Aprotic Vehicles: Using vehicles with low water content, such as polyethylene (B3416737) glycol (PEG) or DMSO, for initial solubilization can improve stability in the formulation itself.
-
Liposomal Encapsulation: Encapsulating the drug in liposomes can protect it from plasma esterases, prolonging its circulation time.
-
Prodrug Approaches: While Eucatropine itself is not a prodrug, the principles of prodrug design can be applied. For instance, creating more sterically hindered ester linkages can slow enzymatic hydrolysis, though this would involve chemical modification of the molecule.[10]
FAQ 4: Are there solubility issues I should be aware of with this compound?
As a hydrochloride salt, Eucatropine is very soluble in water.[11] However, challenges can arise:
-
Common Ion Effect: If administered orally, the high chloride concentration in gastric acid could potentially suppress the dissolution of the hydrochloride salt.[12]
-
pH-Dependent Solubility: While the salt form enhances solubility, the free base may precipitate in neutral or alkaline pH environments, such as the intestines. It is crucial to test solubility in your specific experimental buffers (e.g., PBS at pH 7.4).
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₆ClNO₃ | [13] |
| Molecular Weight | 327.85 g/mol | [13] |
| Melting Point | 183-186 °C | [3][4] |
| Appearance | White, granular powder | [11] |
| Solubility | Very soluble in water; freely soluble in alcohol and chloroform | [11] |
| Storage | Preserve in tight, light-resistant containers |[3][4] |
Table 2: Summary of In Vitro Plasma Stability
| Parameter | Observation | Implication for In Vivo Studies | Reference |
|---|---|---|---|
| Stability Profile | Known to be unstable in plasma | Short half-life, rapid clearance, and potentially low bioavailability upon systemic administration. | [2] |
| Mechanism | Hydrolysis of the ester linkage by plasma esterases | The active form is quickly degraded, requiring careful consideration of dosing and formulation. | [1] |
| Usage in Assays | Used as a control compound for plasma stability assays | Its instability is well-recognized in the field of drug metabolism and pharmacokinetics. |[2] |
Table 3: Common Systemic (Off-Target) Effects of Non-Selective Muscarinic Antagonists
| Organ System | Effect | Experimental Consequence | Reference |
|---|---|---|---|
| Cardiovascular | Tachycardia (Increased Heart Rate) | Can alter hemodynamic measurements and stress responses. | [6] |
| Gastrointestinal | Reduced motility, constipation, dry mouth | May interfere with studies on metabolism, absorption, or behavior (e.g., feeding). | [7] |
| Genitourinary | Urinary retention | Can impact renal function studies. | [14] |
| Central Nervous System | Confusion, delirium (at high doses) | May affect behavioral and neurological experiments. | [6] |
| Secretory Glands | Inhibition of sweating, salivation, lacrimation | Can lead to hyperthermia and alter baseline physiological states. |[6] |
IV. Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for this compound
Objective: To determine the rate of degradation of this compound in the plasma of the target species (e.g., rat, mouse, human).
Materials:
-
This compound
-
Heparinized plasma from the desired species
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) with an internal standard (e.g., Verapamil, Propranolol) for protein precipitation
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in PBS to achieve a concentration of 100 µM.
-
Plasma Pre-incubation: Aliquot plasma into microcentrifuge tubes and pre-warm at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the Eucatropine working solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤0.1%. Vortex gently to mix.
-
Time Points: Incubate the mixture at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove an aliquot of the plasma mixture.
-
Stop Reaction: Immediately quench the reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with the internal standard. This will precipitate the plasma proteins and stop enzymatic activity.
-
Protein Precipitation: Vortex the quenched samples vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k, where 'k' is the slope of the linear regression line.
Protocol 2: Assessment of Systemic Bioavailability Following Topical Ophthalmic Administration in Rabbits
Objective: To quantify the concentration of this compound that reaches systemic circulation after topical application to the eye.
Materials:
-
This compound ophthalmic solution
-
New Zealand white rabbits
-
Anesthetic agents
-
Micropipette for drug administration
-
Blood collection tubes (containing heparin and an esterase inhibitor like sodium fluoride)
-
Microcapillary tubes for aqueous humor collection (optional)
-
Centrifuge, LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rabbits to the laboratory conditions according to institutional guidelines. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Baseline Sampling: Collect a pre-dose blood sample from the marginal ear vein.
-
Drug Administration: Under light restraint or anesthesia, instill a precise volume (e.g., 25-50 µL) of the this compound solution into the conjunctival sac of one eye.
-
Post-Dose Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes). It is critical to collect blood into tubes containing an esterase inhibitor to prevent ex vivo degradation of the drug.
-
Aqueous Humor Sampling (Optional, Terminal Procedure): At selected time points, animals can be euthanized, and aqueous humor can be collected by paracentesis to determine ocular drug concentration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Processing: Process the plasma samples (and aqueous humor, if collected) using protein precipitation with acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in each sample.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). This will provide a quantitative measure of systemic exposure.
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting unexpected in vivo results.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. uspbpep.com [uspbpep.com]
- 4. newdruginfo.com [newdruginfo.com]
- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 536-93-6 [chemicalbook.com]
- 12. rjpdft.com [rjpdft.com]
- 13. medkoo.com [medkoo.com]
- 14. Efficacy and safety of muscarinic antagonists as add-on therapy for male lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eucatropine Hydrochloride Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of eucatropine (B174022) hydrochloride in common biochemical assays. The information is presented in a question-and-answer format to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is eucatropine hydrochloride and what is its primary mechanism of action?
This compound is a synthetic derivative of atropine (B194438) and acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its primary clinical use is in ophthalmology as a mydriatic agent to dilate the pupils.[2][] By blocking the action of acetylcholine, it inhibits parasympathetic nerve stimulation.[1]
Q2: Can this compound interfere with my biochemical assay?
While specific data on this compound interference is limited, its chemical structure suggests potential for interference in several assay types. As a tertiary amine containing a piperidine (B6355638) ring and an ester functional group, it may interact with assay components.[1][4] Potential interferences can be broadly categorized as:
-
Target-based interference: Due to its primary pharmacological activity as a muscarinic antagonist.
-
Assay-dependent interference: Arising from its chemical properties interacting with assay reagents or detection methods (e.g., colorimetric or fluorometric assays).
Q3: In which specific types of assays should I be particularly cautious when working with this compound?
Based on its structure and mechanism of action, researchers should be vigilant for potential interference in the following assays:
-
Muscarinic Receptor Binding Assays: Direct competition for the receptor binding site is expected.
-
Acetylcholinesterase (AChE) Assays: Potential for direct or indirect modulation of enzyme activity.
-
Colorimetric Assays (e.g., Bradford Protein Assay): The tertiary amine group may interfere with dye-binding.
-
Fluorescence-Based Assays: Potential for autofluorescence or quenching of the fluorescent signal.
-
Assays involving esterase activity: The ester linkage in this compound could be a substrate or inhibitor.
Troubleshooting Guides
Issue 1: Unexpected Results in Muscarinic Receptor Assays
Symptoms:
-
Lower than expected agonist potency.
-
Higher than expected antagonist potency (if not the intended antagonist).
-
Inconsistent results between experiments.
Potential Cause: this compound is a competitive antagonist of muscarinic acetylcholine receptors.[1][2] Its presence, even at low concentrations, will compete with agonists and other antagonists for binding to the receptor, leading to skewed results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for muscarinic receptor assays.
Experimental Protocol: Schild Analysis to Confirm Competitive Antagonism
-
Prepare Agonist Dose-Response Curves: Generate a dose-response curve for your muscarinic agonist of interest in the absence of this compound.
-
Introduce this compound: Prepare a series of fixed concentrations of this compound.
-
Generate Shifted Dose-Response Curves: For each concentration of this compound, generate a new agonist dose-response curve.
-
Calculate Dose Ratios: Determine the ratio of the agonist EC50 in the presence and absence of each concentration of this compound.
-
Construct Schild Plot: Plot the log of (dose ratio - 1) against the log of the molar concentration of this compound.
-
Analyze the Plot: A linear plot with a slope of 1 is indicative of competitive antagonism. The x-intercept represents the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
Issue 2: Inaccurate Results in Acetylcholinesterase (AChE) Assays
Symptoms:
-
Apparent inhibition or activation of AChE activity.
-
High background absorbance or fluorescence.
Potential Causes:
-
Chemical Interference with Ellman's Reagent: The Ellman's method, a common colorimetric AChE assay, uses 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with thiocholine (B1204863) to produce a yellow product. Tertiary amines can sometimes interact with thiol-reactive reagents.
-
Hydrolysis of this compound: The ester bond in this compound can undergo hydrolysis, especially under non-neutral pH conditions, to produce mandelic acid and a piperidine derivative.[1] These degradation products could potentially interfere with the assay.
-
Direct Enzyme Interaction: While not its primary target, the structural similarity of the ester portion to acetylcholine might lead to weak interactions with the AChE active site.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for AChE assays.
Experimental Protocol: Control for Interference with DTNB
-
Prepare Reagents: Prepare assay buffer, DTNB solution, and a stock solution of this compound.
-
Set up Control Wells: In a microplate, add assay buffer and this compound at the same concentration used in your experimental wells.
-
Add DTNB: Add the DTNB solution to the control wells.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm over time, mirroring the kinetics of your actual experiment.
-
Analysis: An increase in absorbance in the absence of AChE indicates a direct reaction between this compound (or its degradation products) and DTNB.
Quantitative Data Summary: Potential Interference in Common Assays
| Assay Type | Potential Interferent Moiety in Eucatropine HCl | Predicted Effect | Mitigation Strategy |
| Muscarinic Receptor Binding | Piperidine and tertiary amine | Competitive antagonism | Schild analysis, adjust agonist concentration |
| Acetylcholinesterase (Ellman's) | Tertiary amine, Ester | False positive/negative | No-enzyme control, pre-incubation control, alternative assay |
| Bradford Protein Assay | Tertiary amine, Piperidine | Overestimation of protein | Use of a compatible protein assay (e.g., BCA), appropriate blanks |
| Fluorescence-based Assays | Phenyl group, Piperidine ring | Quenching or autofluorescence | Spectral scan of eucatropine, use of red-shifted fluorophores |
Issue 3: Erroneous Protein Concentration in Bradford Assays
Symptoms:
-
Higher than expected protein concentration.
-
Non-linear standard curve.
Potential Cause: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic (especially arginine) and aromatic amino acid residues. The tertiary amine and piperidine ring in this compound are basic moieties that can interact with the acidic dye, leading to a color change and an overestimation of the protein concentration.[5][6]
Troubleshooting Steps:
-
Blank Correction: Prepare a blank solution containing the same concentration of this compound as in your samples to subtract its contribution to the absorbance.
-
Alternative Protein Assay: Consider using a protein assay less prone to interference from amines, such as the bicinchoninic acid (BCA) assay. However, be aware that the BCA assay is susceptible to interference from reducing agents.
-
Protein Precipitation: Precipitate the protein from your sample (e.g., using trichloroacetic acid) to separate it from the interfering this compound before quantification.
Signaling Pathway: Muscarinic Acetylcholine Receptor Signaling
This compound acts as an antagonist at M1-M5 muscarinic receptors. The diagram below illustrates the general signaling pathways initiated by acetylcholine binding to these G-protein coupled receptors, which are blocked by eucatropine.
Caption: Muscarinic receptor signaling pathways blocked by eucatropine.
References
Purity Analysis of Eucatropine Hydrochloride: A Technical Support Center for Researchers
Welcome to the technical support center for the purity analysis of Eucatropine hydrochloride for research use. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The most common and recommended techniques for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][2] While traditional methods like titration can determine the overall assay, they are not specific and cannot identify individual impurities.[3] HPLC is particularly well-suited for separating and quantifying non-volatile impurities and degradation products.[4][5][6] GC-MS is effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.[7][8]
Q2: What are the expected degradation products of this compound?
A2: this compound, being an ester of tropic acid, is susceptible to hydrolysis. The primary degradation pathway involves the cleavage of the ester bond to form Tropic Acid and 1,2,2,6-tetramethyl-4-piperidinol .[4][5][9] Under certain conditions, dehydration of the tropic acid moiety can also occur, leading to the formation of Apoatropine (or a similar apo-eucatropine analogue).[4][5] These degradation products should be monitored during stability studies.
Q3: What are potential process-related impurities in this compound synthesis?
A3: Based on the likely synthesis route, which involves the esterification of 1,2,2,6-tetramethyl-4-piperidinol with a derivative of tropic acid, potential process-related impurities could include unreacted starting materials such as 1,2,2,6-tetramethyl-4-piperidinol and Tropic Acid .[10][11] Other potential impurities could arise from side reactions or the presence of impurities in the starting materials.
Q4: How should this compound be stored to minimize degradation?
A4: To minimize degradation, this compound should be stored in well-closed, light-resistant containers at a controlled room temperature or as specified by the supplier.[3] Exposure to high humidity and elevated temperatures should be avoided to prevent hydrolysis.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak tailing for the Eucatropine peak.
-
Question: My Eucatropine peak is showing significant tailing in my reverse-phase HPLC chromatogram. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like Eucatropine (due to the tertiary amine in the piperidine (B6355638) ring) is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with an additive like trifluoroacetic acid or formic acid) can protonate the silanol groups, reducing their interaction with the protonated amine of Eucatropine.[4][5]
-
Use of an "End-Capped" Column: Employ a column that has been "end-capped," which means the residual silanol groups have been chemically deactivated.[5]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape, but this should be done with caution as it can also affect selectivity and column stability.
-
-
Issue 2: Appearance of new peaks during a stability study.
-
Question: I am running a stability study on a batch of this compound, and I am observing new, unidentified peaks in my HPLC chromatogram over time. What are these likely to be and how can I identify them?
-
Answer: The new peaks are likely degradation products. As mentioned in the FAQs, the primary degradation products are expected to be Tropic Acid and 1,2,2,6-tetramethyl-4-piperidinol due to hydrolysis.
-
Identification Strategy:
-
LC-MS Analysis: The most effective way to identify these unknown peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, allowing for their identification.
-
Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. The chromatograms from these stressed samples can be compared to your stability samples to see if the degradation peaks match.
-
Reference Standards: If available, inject reference standards of potential degradation products (e.g., Tropic Acid) to compare their retention times with the unknown peaks.
-
-
GC-MS Analysis
Issue 3: Poor peak shape or low response for Eucatropine.
-
Question: I am trying to analyze Eucatropine by GC-MS, but I am getting poor peak shape and low sensitivity. What is the problem?
-
Answer: this compound is a salt and is not very volatile. The free base is more suitable for GC analysis, but the polar nature of the molecule (containing a hydroxyl and an amine group) can still lead to poor chromatographic performance.
-
Troubleshooting Steps:
-
Derivatization: Derivatization is often necessary for the GC-MS analysis of polar compounds like Eucatropine. Silylation of the hydroxyl group and the amine can increase volatility and improve peak shape.
-
Injector Temperature: Optimize the injector temperature to ensure complete volatilization without causing thermal degradation.
-
Column Choice: Use a column with a suitable stationary phase for the analysis of amine compounds to minimize peak tailing.
-
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Method | Reference |
| Purity (Assay) | ≥ 99.0% | HPLC, Titration | [3] |
| Melting Range | 183-186 °C | Melting Point Apparatus | [3] |
| Loss on Drying | ≤ 0.5% | Gravimetric | [3] |
| Residue on Ignition | ≤ 0.1% | Gravimetric | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This protocol is a suggested starting point based on methods for similar compounds and should be validated for your specific application.
-
Instrumentation: HPLC system with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (end-capped)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase (90% A, 10% B) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Visualizations
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Troubleshooting Logic for HPLC Peak Tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. This compound (deleted) [drugfuture.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Piperidinol, 2,2,6,6-tetramethyl- [webbook.nist.gov]
- 11. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
Validation & Comparative
Validating Eucatropine Hydrochloride as a Muscarinic Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Eucatropine (B174022) hydrochloride as a muscarinic antagonist, comparing its performance with established alternatives. The content is supported by experimental data and detailed protocols to assist researchers in their understanding and evaluation of this compound.
Introduction to Eucatropine Hydrochloride
This compound is a synthetic derivative of atropine, utilized primarily in ophthalmology as a mydriatic agent to dilate the pupil.[1] Its mechanism of action lies in its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking the action of acetylcholine, Eucatropine effectively inhibits parasympathetic stimulation of the iris sphincter muscle, leading to pupil dilation. While its clinical effects are well-documented, a detailed understanding of its binding affinity and selectivity across the five muscarinic receptor subtypes (M1-M5) is crucial for broader pharmacological applications and to predict potential side effects.
Mechanism of Action: Muscarinic Receptor Signaling
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2] There are five distinct subtypes, M1 through M5, which couple to different G-protein families to initiate diverse intracellular signaling cascades.[2]
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[2] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]
The diagram below illustrates these primary signaling pathways.
Comparative Analysis of Muscarinic Antagonists
For a comprehensive comparison, the binding affinities of established non-selective and selective muscarinic antagonists are presented below. Atropine and scopolamine (B1681570) are classic non-selective antagonists, while pirenzepine (B46924) shows selectivity for the M1 subtype and darifenacin (B195073) is selective for the M3 subtype.
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | General mAChR antagonist (IC50 = 583 nM)[3][4] |
| Atropine | 1.27 | 3.24 | 2.21 | 0.77 | 2.84 | Non-selective |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | Non-selective |
| Pirenzepine | 21 | 310 | Data not available | Data not available | Data not available | M1-selective[1] |
| Darifenacin | pKi: 8.2 | pKi: 7.4 | pKi: 9.1 | pKi: 7.3 | pKi: 8.0 | M3-selective[2] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Experimental Protocols for Validation
The validation of a muscarinic antagonist typically involves two key types of experiments: radioligand binding assays to determine binding affinity and functional assays to assess the antagonist's ability to inhibit receptor-mediated signaling.
Radioligand Binding Assay (Competition Assay)
This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Test Compound: this compound.
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding: Radioligand, cell membranes, and a high concentration of atropine.
-
Competition: Radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing M1, M3, or M5 receptors.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing the human M1, M3, or M5 muscarinic receptor.
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
Test Compound: this compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Seed the cells into the microplates and allow them to attach and grow overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium response.
-
Determine the inhibitory effect of this compound by measuring the reduction in the agonist-induced calcium signal.
-
Calculate the IC50 value from the concentration-response curve.
References
- 1. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eucatropine | 100-91-4 [amp.chemicalbook.com]
A Comparative Analysis of Eucatropine Hydrochloride and Scopolamine for Ophthalmic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Eucatropine hydrochloride and scopolamine (B1681570), two anticholinergic agents utilized in ophthalmology for their mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) properties. This document synthesizes available pharmacological and clinical data to offer a comprehensive resource for research and development purposes.
Mechanism of Action: Competitive Antagonism of Muscarinic Acetylcholine (B1216132) Receptors
Both this compound and scopolamine are competitive antagonists of acetylcholine at muscarinic receptors. By blocking these G-protein coupled receptors in the iris sphincter and ciliary muscles, they inhibit parasympathetic nerve stimulation. This blockade results in unopposed sympathetic activity, leading to pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia). Scopolamine is a non-selective antagonist, binding to all five subtypes of muscarinic receptors (M1-M5).[1] While Eucatropine is also a muscarinic acetylcholine receptor (mAChR) inhibitor, detailed information on its binding profile across different receptor subtypes is limited.
Receptor Binding Affinity
| Parameter | This compound | Scopolamine |
| Receptor Target | Muscarinic Acetylcholine Receptors (mAChR) | Muscarinic Acetylcholine Receptors (M1, M2, M3, M4, M5) |
| IC50 | 0.583 µM (general mAChR) | Not applicable |
| Ki (nM) | Data not available | M1: 1.1M2: 1.7M3: 1.0M4: 1.3M5: 1.2 |
Note: The IC50 value for this compound represents the concentration required to inhibit 50% of muscarinic receptor activity and is not directly comparable to Ki values, which represent the dissociation constant. The Ki values for scopolamine are compiled from various sources and may vary depending on the experimental conditions.
Pharmacokinetic Profile
The onset and duration of action are critical factors in the clinical utility of mydriatic and cycloplegic agents. Scopolamine generally has a rapid onset and a long duration of action. Detailed pharmacokinetic data for ophthalmic administration of this compound are limited.
| Parameter | This compound | Scopolamine (Ophthalmic) |
| Route of Administration | Topical Ophthalmic | Topical Ophthalmic |
| Onset of Mydriasis | Data not available | 20-30 minutes[2] |
| Maximum Mydriasis | Data not available | 30-60 minutes |
| Duration of Mydriasis | Shorter than scopolamine (general statement) | Up to 3 days[3] |
| Onset of Cycloplegia | Data not available | 30-60 minutes |
| Maximum Cycloplegia | Data not available | ~60 minutes |
| Duration of Cycloplegia | Shorter than scopolamine (general statement) | 3-7 days[2] |
| Systemic Absorption | Possible | Rapid and efficient[4] |
Clinical Efficacy: Mydriasis and Cycloplegia
Both drugs are effective in producing mydriasis and cycloplegia, which are essential for various diagnostic and therapeutic procedures in ophthalmology. Scopolamine is known for its potent and long-lasting effects. While Eucatropine is also used for these purposes, direct comparative clinical trials with scopolamine are lacking, making a quantitative comparison of their efficacy challenging.
| Clinical Effect | This compound | Scopolamine |
| Mydriasis | Effective for pupil dilation | Potent and sustained pupil dilation |
| Cycloplegia | Induces cycloplegia | Strong and long-lasting cycloplegic effect |
| Primary Use | Diagnostic mydriasis | Diagnostic mydriasis, cycloplegic refraction, treatment of uveitis |
Side Effect Profile
The side effects of both this compound and scopolamine are characteristic of anticholinergic agents and can be both local and systemic. Systemic absorption from ophthalmic administration can lead to systemic side effects, particularly in children and the elderly.
| Side Effect | This compound | Scopolamine |
| Local (Ocular) | Blurred vision, photophobia, stinging/burning upon instillation, increased intraocular pressure in predisposed individuals. | Blurred vision, photophobia, stinging/burning, eyelid swelling, conjunctivitis.[5] |
| Systemic | Dry mouth, flushing, tachycardia, confusion, hallucinations (less common). | Dry mouth, drowsiness, dizziness, confusion, hallucinations (especially in children and elderly), tachycardia, urinary retention.[3][6] |
Experimental Protocols
Assessment of Mydriasis (Pupil Dilation)
Objective: To measure and compare the mydriatic effect of this compound and scopolamine.
Methodology:
-
Subject Selection: A cohort of healthy volunteers with no history of ocular pathology or contraindications to anticholinergic agents.
-
Baseline Measurement: The baseline pupil diameter of each eye is measured in a room with standardized, controlled lighting using a pupillometer.
-
Drug Administration: A single drop of the test solution (e.g., this compound 1% or scopolamine 0.25%) is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control or receive the comparative agent in a masked fashion.
-
Post-instillation Measurements: Pupil diameter is measured at fixed intervals (e.g., 15, 30, 45, 60, 90, 120 minutes, and then hourly) under the same standardized lighting conditions.
-
Data Analysis: The change in pupil diameter from baseline is calculated for each time point. The time to onset of mydriasis (clinically significant increase in pupil size), time to peak mydriasis, and duration of mydriasis (time for the pupil to return to baseline) are determined and compared between the two agents.
Assessment of Cycloplegia
Objective: To measure and compare the cycloplegic effect of this compound and scopolamine.
Methodology:
-
Subject Selection: Similar to the mydriasis assessment.
-
Baseline Measurement: The subject's baseline refractive error and amplitude of accommodation are measured using an autorefractor and standard clinical techniques (e.g., push-up method).
-
Drug Administration: A single drop of the test solution is instilled.
-
Post-instillation Measurements: Refractive error and residual accommodation are measured at fixed intervals. The change in refractive error (cycloplegic refraction) and the reduction in the amplitude of accommodation are the primary endpoints.
-
Data Analysis: The time to onset of cycloplegia, time to peak cycloplegia, and duration of cycloplegic effect are determined and compared. The degree of cycloplegia is quantified by the residual accommodation.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing two mydriatic/cycloplegic agents.
Conclusion
Scopolamine is a well-characterized, potent, and long-acting non-selective muscarinic antagonist. This compound also functions as a muscarinic antagonist to induce mydriasis and cycloplegia. However, a significant lack of publicly available, quantitative data on the receptor binding affinities, detailed pharmacokinetics, and head-to-head clinical efficacy of this compound limits a direct and comprehensive comparison with scopolamine. Future research, including in vitro receptor binding assays and randomized controlled clinical trials, is warranted to fully elucidate the comparative pharmacological and clinical profiles of these two agents. This would enable a more informed selection of mydriatic and cycloplegic drugs in specific clinical and research settings.
References
- 1. allaboutvision.com [allaboutvision.com]
- 2. Systemic bioavailability of ocularly applied 1% atropine eyedrops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SID 47206064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. allaboutvision.com [allaboutvision.com]
- 6. [Systemic adverse effects of topical ocular instillation of atropine in two children] - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: Eucatropine Hydrochloride vs. Cyclopentolate in Ophthalmic Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of ophthalmic diagnostics and therapeutics, the selection of an appropriate mydriatic and cycloplegic agent is paramount for accurate refraction, funduscopic examination, and management of uveitis. Both Eucatropine hydrochloride and Cyclopentolate are anticholinergic agents utilized for their ability to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). This guide provides an objective comparison of their efficacy, supported by available data, and outlines a detailed experimental protocol for a head-to-head clinical trial to further elucidate their comparative performance.
At a Glance: Key Efficacy and Safety Parameters
While direct comparative clinical trial data between this compound and Cyclopentolate is limited in the public domain, a summary of their individual characteristics, gleaned from various studies, is presented below. This table serves as a foundational comparison, highlighting the need for direct, controlled investigations.
| Feature | This compound | Cyclopentolate Hydrochloride |
| Mechanism of Action | Competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs)[1] | Competitive antagonist at muscarinic acetylcholine receptors (mAChRs)[1][2] |
| Primary Ophthalmic Effects | Mydriasis and cycloplegia[1] | Mydriasis and cycloplegia[2][3] |
| Onset of Mydriasis | 15-30 minutes | 15-30 minutes[1] |
| Maximum Mydriasis | Approximately 30-40 minutes | 20-60 minutes[2] |
| Duration of Mydriasis | Approximately 3-8 hours (complete recovery may take up to 24 hours) | Typically 24 hours, but can be longer[1][4] |
| Onset of Cycloplegia | Slower and less pronounced than mydriasis | Rapid |
| Maximum Cycloplegia | Not well-documented in comparative studies | 25-75 minutes[2] |
| Duration of Cycloplegia | Shorter duration | 6-24 hours for complete recovery[2] |
| Common Ocular Side Effects | Stinging/burning upon instillation, blurred vision, photophobia | Stinging/burning upon instillation, blurred vision, photophobia, increased intraocular pressure[3][5] |
| Common Systemic Side Effects | Dry mouth, flushing, tachycardia (generally mild) | Drowsiness, restlessness, facial flush, especially in children[6] |
| Noted Advantages | Weaker cycloplegic effect may be advantageous for fundus examination without significant impact on accommodation. | Potent and reliable cycloplegic effect, making it a standard for pediatric refraction[4][7] |
Mechanism of Action: A Shared Pathway
Both this compound and Cyclopentolate function as competitive antagonists of muscarinic acetylcholine receptors (mAChRs) in the eye.[1][2] By blocking the action of acetylcholine, these drugs inhibit the contraction of the iris sphincter muscle, leading to mydriasis, and the ciliary muscle, resulting in cycloplegia. The primary receptor subtype involved in these ocular effects is the M3 muscarinic receptor.
References
- 1. Buy this compound | 536-93-6 [smolecule.com]
- 2. globalrph.com [globalrph.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Brazilian guideline for pediatric cycloplegia and mydriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C17H26ClNO3 | CID 102428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
A Comparative Analysis of Eucatropine Hydrochloride's Binding Affinity at Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Alternative Antagonists and Supporting Experimental Data
This guide provides a detailed comparison of the binding affinity of Eucatropine hydrochloride to muscarinic acetylcholine (B1216132) receptors (mAChRs) alongside other well-characterized antagonists. Due to the limited availability of public data on this compound's specific binding to all mAChR subtypes, this guide also highlights the existing data gaps and provides a comprehensive experimental protocol for researchers seeking to further characterize this and other compounds.
Comparative Binding Affinities of Muscarinic Antagonists
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential selectivity. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics used to quantify this interaction, with lower values indicating higher affinity.
This compound is a muscarinic acetylcholine receptor antagonist.[1] Available data indicates that this compound has an IC50 of 0.583 µM for mAChRs generally and a Ki of 91.2 nM for the M1 subtype.[2] However, specific binding affinities for the M2, M3, M4, and M5 subtypes are not widely reported in publicly accessible literature, representing a notable gap in its pharmacological profile.[2]
For a comprehensive comparison, the binding affinities of well-established non-selective and selective mAChR antagonists—atropine, scopolamine, and pirenzepine—are presented below.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | 91.2[2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine | 1.27[3][4] | 3.24[3][4] | 2.21[3][4] | 0.77[3][4] | 2.84[3][4] |
| Scopolamine | 0.83[3] | 5.3[3] | 0.34[3] | 0.38[3] | 0.34[3] |
| Pirenzepine | ~18[5] | ~480-690[5] | Data Not Available | Data Not Available | Data Not Available |
Note: The Ki values presented are compiled from various sources and experimental conditions may differ. Lower Ki values indicate a higher binding affinity.
Signaling Pathways and Mechanism of Action
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate the effects of acetylcholine.[6] These subtypes couple to different G protein families, initiating distinct intracellular signaling cascades.[6]
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[6] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[6]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[6] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
This compound acts as a competitive antagonist, binding to the orthosteric site of mAChRs without activating them, thereby blocking the binding of acetylcholine and preventing downstream signaling.[2]
Experimental Protocols
The determination of a compound's binding affinity to mAChR subtypes is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing a single human mAChR subtype (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS), which binds to all five subtypes.
-
Test Compound: this compound or other unlabeled antagonists.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the specific mAChR subtype in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + high concentration of non-labeled antagonist (e.g., atropine).
-
Test Compound Competition: Receptor membranes + radioligand + varying concentrations of the test compound (e.g., this compound, typically in serial dilutions from 10⁻¹⁰ M to 10⁻³ M).[6]
-
-
Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells except for the blanks.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, which traps the receptor-bound radioligand.[6]
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[6]
-
Dry the filters, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB CPM from the average total binding CPM.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Framework for Comparative Analysis
The validation of this compound's binding affinity and selectivity requires a direct comparison with established muscarinic antagonists under identical experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crystal structure of the M5 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Muscarinic Receptor Cross-Reactivity of Eucatropine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Eucatropine is a synthetic tertiary amine recognized as a potent, non-specific inhibitor of muscarinic acetylcholine (B1216132) receptors, with a reported IC50 of 0.583 μM[1]. Its primary clinical application is in ophthalmology as a mydriatic agent. Understanding the cross-reactivity of a compound like Eucatropine across the different mAChR subtypes is crucial for predicting its therapeutic efficacy and potential side-effect profile.
Comparative Analysis of Muscarinic Receptor Antagonists
To provide a framework for evaluating the potential cross-reactivity of Eucatropine hydrochloride, the following table summarizes the binding affinities (Ki in nM) of several standard muscarinic antagonists for the human M1-M5 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Non-selective (presumed) |
| Atropine | 1.27 - 2.22 | 3.24 - 4.32 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39 | Non-selective |
| Scopolamine | ~1.6 | ~2.1 | ~1.3 | ~1.8 | ~2.5 | Non-selective |
| Pirenzepine | 12 - 29 | 310 - 690 | ~480 | ~250 | ~320 | M1-selective |
| Methoctramine | ~160 | 15.8 | ~100 | ~63 | ~200 | M2-selective |
| 4-DAMP | ~3.2 | ~16 | 0.63 | ~10 | ~5.0 | M3-selective |
Note: The Ki values are compiled from various sources and experimental conditions, which may lead to some variability. They are intended for comparative purposes.
Understanding Muscarinic Receptor Signaling
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. They are classified into five subtypes (M1-M5), which couple to different intracellular signaling pathways.
Figure 1. Muscarinic Receptor Signaling Pathways.
Experimental Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptor Cross-Reactivity
This protocol outlines a method to determine the binding affinity (Ki) of a test compound, such as this compound, for the five muscarinic receptor subtypes (M1-M5).
Objective: To quantify the cross-reactivity of a test compound by measuring its ability to displace a radiolabeled ligand from each of the five muscarinic receptor subtypes.
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Reference Compounds: Atropine (non-selective), Pirenzepine (M1-selective), Methoctramine (M2-selective), 4-DAMP (M3-selective).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membranes expressing the specific muscarinic receptor subtype on ice.
-
Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 20-80 µg of protein per well).
-
-
Compound Dilutions:
-
Prepare a series of dilutions of the test compound (this compound) and reference compounds in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-NMS (at a final concentration close to its Kd, typically 0.5-1 nM), and 50 µL of diluted cell membranes.
-
Non-specific Binding (NSB): 25 µL of a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine), 25 µL of [³H]-NMS, and 50 µL of diluted cell membranes.
-
Competition Binding: 25 µL of each dilution of the test or reference compound, 25 µL of [³H]-NMS, and 50 µL of diluted cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mat.
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Figure 2. Experimental Workflow for Competitive Radioligand Binding Assay.
Conclusion
While direct experimental data on the cross-reactivity of this compound across muscarinic receptor subtypes is currently lacking, this guide provides the necessary context and tools for researchers to conduct these critical studies. By comparing the binding profile of Eucatropine to that of established selective and non-selective antagonists, a comprehensive understanding of its pharmacological properties can be achieved. The provided experimental protocol offers a robust method for generating the quantitative data required for a thorough cross-reactivity assessment, which is essential for advancing drug development and ensuring therapeutic safety and efficacy.
References
Eucatropine Hydrochloride: A Preclinical Comparative Analysis with Other Mydriatic Agents
In the realm of ophthalmic research and drug development, a thorough understanding of the preclinical performance of mydriatic agents is paramount for predicting clinical efficacy and safety. This guide provides a comparative analysis of eucatropine (B174022) hydrochloride against other commonly used mydriatic agents—atropine (B194438), tropicamide, and phenylephrine (B352888)—based on available preclinical data. While direct, head-to-head preclinical studies involving eucatropine hydrochloride are limited in the public domain, this guide synthesizes existing data for other agents to provide a comparative context.
Mechanism of Action
This compound, a synthetic derivative of atropine, functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking the action of acetylcholine on the iris sphincter muscle and the ciliary muscle, it induces mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). This mechanism is shared with other anticholinergic agents like atropine and tropicamide. In contrast, phenylephrine is a sympathomimetic agent that acts as a selective alpha-1 adrenergic receptor agonist, causing contraction of the iris dilator muscle to induce mydriasis without significant cycloplegic effects.
Preclinical Efficacy and Duration of Action
Table 1: Comparison of Mydriatic Effects of Various Agents in Rabbit Models
| Mydriatic Agent | Concentration | Onset of Mydriasis | Time to Maximum Mydriasis | Maximum Pupil Diameter Increase | Duration of Mydriasis | Reference |
| Atropine Sulfate | 1% | ~15 min | ~45 min | ~2.4 mm | > 12 hours | |
| Tropicamide | 0.5% | ~15 min | ~45 min | ~2.7 mm | Up to 12 hours | |
| Phenylephrine HCl | 10% | Data not available | Data not available | Data not available | Data not available | |
| Eucatropine HCl | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data for different agents are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the mydriatic effect of ophthalmic agents in a rabbit model, based on common practices described in the literature.
Objective: To assess the mydriatic efficacy and duration of action of a test agent compared to a vehicle control.
Animal Model: New Zealand White rabbits are commonly used due to the anatomical and physiological similarities of their eyes to human eyes.[1]
Materials:
-
Test agent formulation (e.g., this compound solution)
-
Vehicle control (e.g., sterile saline)
-
Calibrated pupillometer or digital caliper for measuring pupil diameter
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Animal restrainer
Procedure:
-
Acclimatization: Animals are acclimated to the laboratory environment and handling procedures to minimize stress-induced variations in pupil size.
-
Baseline Measurement: The baseline pupil diameter of both eyes of each rabbit is measured under controlled lighting conditions.
-
Drug Administration: A single, fixed volume (e.g., 50 µL) of the test agent is instilled into the conjunctival sac of one eye (test eye). The contralateral eye receives an equal volume of the vehicle control (control eye).
-
Pupil Diameter Measurement: Pupil diameter is measured in both eyes at predetermined time points (e.g., 15, 30, 45, 60 minutes, and then hourly) following drug administration until the pupil size returns to baseline.
-
Data Analysis: The change in pupil diameter from baseline is calculated for each time point. The onset of action, time to maximum mydriasis, maximum pupil diameter, and duration of action are determined. Statistical analysis is performed to compare the effects of the test agent and the vehicle control.
Visualizing the Pathways
To better understand the mechanisms and experimental flow, the following diagrams are provided.
Caption: Signaling pathways of mydriasis induction.
Caption: Preclinical mydriasis evaluation workflow.
References
A Comparative Pharmacodynamic Analysis of Eucatropine and Homatropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pharmacodynamic properties of Eucatropine and Homatropine, two synthetic tertiary amine antagonists of the muscarinic acetylcholine (B1216132) receptor (mAChR). Both agents are utilized in ophthalmology for their mydriatic (pupil-dilating) effects, but they exhibit distinct profiles in terms of potency, duration of action, and their capacity to induce cycloplegia (paralysis of the ciliary muscle). Understanding these differences is critical for selecting the appropriate agent in research and clinical contexts.
Mechanism of Action: Competitive Muscarinic Antagonism
Both Eucatropine and Homatropine function as competitive antagonists at muscarinic acetylcholine receptors.[1][2] In the eye, parasympathetic stimulation via acetylcholine release causes the iris sphincter muscle to contract (leading to miosis or pupil constriction) and the ciliary muscle to contract (allowing for accommodation or focusing on near objects).
Eucatropine and Homatropine competitively block acetylcholine from binding to these muscarinic receptors on the iris sphincter and ciliary body.[3][4] This inhibition of parasympathetic signaling results in relaxation of the iris sphincter muscle, leading to unopposed sympathetic stimulation of the iris dilator muscle and subsequent mydriasis.[2][3] Blockade of the ciliary muscle leads to its paralysis, or cycloplegia.
Comparative Pharmacodynamic Data
The primary distinctions between Eucatropine and Homatropine lie in their potency, the onset and duration of their mydriatic effect, and the degree of cycloplegia they produce.
| Parameter | Eucatropine | Homatropine | Reference |
| Receptor Potency | IC₅₀: 0.583 μM (for mAChR) | Less potent than atropine (B194438), ~10 times less potent. | [5][6] |
| Mydriasis Onset | Rapid | 15-30 minutes | [6][7] |
| Maximal Mydriasis | ~30 minutes | 2 - 4 hours | [8][9] |
| Duration of Mydriasis | Short (~4 hours) | Moderate (Up to 2 days, typically 12-24 hours) | [8][9] |
| Cycloplegic Effect | Little to none | Weaker than atropine, but present | [3][4][6] |
Experimental Protocols
The characterization of muscarinic antagonists like Eucatropine and Homatropine relies on standardized in vitro and in vivo assays.
In Vitro Assay: Schild Analysis for Antagonist Potency
Schild analysis is a robust method used to determine the dissociation constant (KB) and pA₂ value of a competitive antagonist, providing a quantitative measure of its potency. The analysis involves generating agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist. A rightward parallel shift in the agonist curve without a change in the maximum response is indicative of competitive antagonism.
General Protocol:
-
Tissue Preparation: An isolated tissue preparation expressing muscarinic receptors (e.g., guinea pig ileum, bladder detrusor muscle) is mounted in an organ bath containing a physiological salt solution, aerated, and maintained at 37°C.
-
Control Curve: A cumulative concentration-response curve for a stable muscarinic agonist (e.g., carbachol) is generated to establish a baseline.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., Eucatropine) for a predetermined equilibration period.
-
Second Agonist Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Repeat: Steps 3 and 4 are repeated with progressively higher concentrations of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the molar concentration of the antagonist is created. The x-intercept provides the pA₂ value.
In Vivo Assay: Mydriatic Effect in Rabbit Eye
The albino rabbit is a common model for evaluating the mydriatic and cycloplegic effects of ophthalmic drugs due to its large, unpigmented eyes, which allow for easy observation of pupillary changes.
General Protocol:
-
Animal Acclimation: Rabbits are acclimated to the laboratory environment and handling to minimize stress-induced variations in pupil size.
-
Baseline Measurement: The baseline pupil diameter of both eyes is measured using a calibrated ruler or a pupillometer under controlled lighting conditions. The light reflex and corneal reflex are also checked.[10][11]
-
Drug Administration: A standardized volume (e.g., 50 µL) of the test compound (Eucatropine or Homatropine solution) is instilled into the conjunctival sac of one eye (the test eye). The contralateral eye receives a saline vehicle and serves as a control.[12]
-
Post-Dose Monitoring: Pupil diameter and ocular reflexes are measured in both eyes at regular intervals (e.g., 5, 15, 30, 60, 120 minutes, and then hourly) until the pupil returns to its baseline size.[12]
-
Data Analysis: The change in pupil diameter from baseline is calculated for both eyes at each time point. Key parameters determined include the onset of action, time to peak mydriasis, maximum pupil dilation achieved, and the total duration of the mydriatic effect.
Summary of Comparative Pharmacodynamics
Eucatropine and Homatropine, while both effective mydriatics, serve different purposes based on their pharmacodynamic profiles.
-
Eucatropine is characterized by its rapid onset and short duration of action , making it suitable for diagnostic ophthalmoscopy where a quick reversal of mydriasis is desired.[8] Its most significant distinguishing feature is the lack of a strong cycloplegic effect , which avoids the discomfort of prolonged blurred vision and photophobia associated with ciliary muscle paralysis.[6]
-
Homatropine provides a more prolonged mydriatic effect and, importantly, induces cycloplegia .[3][4] Although its cycloplegic effect is weaker and of shorter duration than that of atropine, it is sufficient for certain refractive procedures and for the treatment of inflammatory conditions like anterior uveitis, where immobilizing the ciliary muscle and iris is therapeutic.[4][8] Its duration of action represents a midpoint between the short-acting agents like Eucatropine and the long-acting agents like atropine.[3]
References
- 1. Homatropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Homatropine Methylbromide? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Homatropine-hydrobromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vetscraft.com [vetscraft.com]
- 7. minicule.com [minicule.com]
- 8. bjo.bmj.com [bjo.bmj.com]
- 9. Efficacy of tropicamide, homatropine, cyclopentolate, atropine and hyoscine as mydriatics in Angora goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Study of Mydriatic and Miotic effect on rabbit eye | PPTX [slideshare.net]
- 12. youtube.com [youtube.com]
A Head-to-Head Comparison of Anticholinergic Potency: A Guide for Researchers
For researchers and drug development professionals, understanding the relative anticholinergic potency of different compounds is critical for predicting potential side effects and optimizing therapeutic outcomes. Anticholinergic drugs, which block the action of the neurotransmitter acetylcholine (B1216132), are used in a wide range of therapeutic areas, but their use can be limited by adverse effects such as dry mouth, blurred vision, constipation, and cognitive impairment.[1][2][3][4][5][6] This guide provides a comparative analysis of the anticholinergic potency of various drugs, supported by experimental data, to aid in informed decision-making during the research and development process.
The anticholinergic activity of a drug is primarily mediated through its binding to muscarinic acetylcholine receptors (M1-M5), which are distributed throughout the central and peripheral nervous systems.[3][7][8][9] The potency of a drug's anticholinergic effect is determined by its affinity for these receptors.
Quantitative Comparison of Anticholinergic Potency
The following table summarizes the anticholinergic potency of several common drugs from different therapeutic classes. The data is primarily derived from in vitro radioligand binding assays, which measure the affinity of a drug for muscarinic receptors. The potency is expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity and therefore greater anticholinergic potency.
| Drug Class | Drug | Muscarinic Receptor Affinity (Ki or IC50 in nM) | Anticholinergic Burden Scale Score* |
| Antidepressants | Amitriptyline | 2.8 | 3 |
| Nortriptyline | 10 | 2 | |
| Paroxetine | 0.8 | 1 | |
| Fluoxetine | 110 | 1 | |
| Antipsychotics | Clozapine | 1.9 | 1 |
| Olanzapine | 2.5 | 1 | |
| Quetiapine | 138 | 1 | |
| Haloperidol | 1000 | 1 | |
| Antihistamines | Diphenhydramine | 23 | 3 |
| Chlorpheniramine | 10 | 3 | |
| Loratadine | >10,000 | 1 | |
| Urologicals | Oxybutynin | 6.3 | 3 |
| Tolterodine | 2.5 | 2 | |
| Solifenacin | 1.8 (M3) | 2 | |
| Antiparkinsonian | Trihexyphenidyl | 1.0 | 2 |
| Benztropine | 0.4 | 2 |
*Anticholinergic Burden Scale scores are often assigned on a scale of 0 to 3, with 3 indicating the highest anticholinergic potential. These scores are derived from a combination of in vitro data, expert opinion, and clinical evidence of anticholinergic side effects.[10][11][12][13]
Experimental Protocols
The determination of anticholinergic potency relies on robust and reproducible experimental methods. The two primary in vitro methods used are radioligand binding assays and functional assays.
Radioligand Binding Assay
This is the most common method for determining the affinity of a drug for a specific receptor.
Objective: To measure the binding affinity (Ki) of a test compound to muscarinic acetylcholine receptors.
Principle: This assay involves a competitive binding experiment where the test drug competes with a radiolabeled ligand (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzilate) for binding to a preparation of muscarinic receptors.[14][15] The amount of radiolabeled ligand displaced by the test drug is measured, allowing for the calculation of the drug's inhibitory constant (Ki).
Materials:
-
Tissue homogenates from rat brain or cells expressing specific human muscarinic receptor subtypes.
-
Radiolabeled ligand (e.g., [3H]N-methylscopolamine).
-
Test compounds at various concentrations.
-
Incubation buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: A source of muscarinic receptors, such as rat brain tissue, is homogenized.[15]
-
Incubation: The tissue homogenate is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value, which is the concentration of the test drug that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological effect of a drug on a cell or tissue, providing a measure of its functional potency (e.g., EC50).
Objective: To determine the ability of a test compound to inhibit acetylcholine-induced cellular responses.
Principle: These assays assess the downstream effects of muscarinic receptor activation, such as calcium mobilization or smooth muscle contraction.[16][17] The ability of an anticholinergic drug to block these effects is quantified.
Example: Calcium Mobilization Assay
-
Cell Culture: Cells stably expressing a specific muscarinic receptor subtype are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test anticholinergic drug.
-
Agonist Stimulation: An acetylcholine receptor agonist (e.g., carbachol) is added to stimulate the receptors.
-
Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.[16]
-
Data Analysis: The data are used to determine the concentration of the test drug that produces a 50% inhibition of the agonist-induced response (IC50).
Visualizing Anticholinergic Mechanisms
The following diagrams illustrate the key signaling pathway affected by anticholinergic drugs and a typical experimental workflow for assessing anticholinergic potency.
Caption: Anticholinergic Drug Action on Muscarinic Receptor Signaling.
Caption: Workflow for Radioligand Binding Assay to Determine Anticholinergic Potency.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 4. Cholinergic vs Anticholinergic: Understanding Drugs in Nursing Care [simplenursing.com]
- 5. CRIDECO Anticholinergic Load Scale: An Updated Anticholinergic Burden Scale. Comparison with the ACB Scale in Spanish Individuals with Subjective Memory Complaints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 7. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticholinergic - Wikipedia [en.wikipedia.org]
- 10. Anticholinergic drug burden according to the anticholinergic drug scale and the German anticholinergic burden and their impact on cognitive function in multimorbid elderly German people: a multicentre observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticholinergic Drugs in Geriatric Psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Radioreceptor assay of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. camh.ca [camh.ca]
- 17. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomeric Separation and Activity of Eucatropine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Enantiomeric Separation of Eucatropine Hydrochloride
The separation of this compound enantiomers is crucial for evaluating their individual pharmacological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of racemic compounds containing a tropic acid or mandelic acid moiety, which is structurally analogous to the chiral center in Eucatropine.
Table 1: Hypothetical HPLC Parameters for Enantiomeric Separation of this compound
| Parameter | Method A: Chiralpak AD-H | Method B: Chiralcel OJ-H |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/TFA (80:20:0.1, v/v/v) | n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 220 nm | UV at 220 nm |
| Retention Time (R-Eucatropine) | 8.5 min | 10.2 min |
| Retention Time (S-Eucatropine) | 10.2 min | 12.5 min |
| Resolution (Rs) | 2.1 | 2.5 |
Experimental Protocol: Chiral HPLC Separation
-
Sample Preparation: Prepare a standard solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, a UV detector, a column oven, and an autosampler.
-
Method Implementation:
-
Equilibrate the selected chiral column (Chiralpak AD-H or Chiralcel OJ-H) with the corresponding mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven to the specified temperature.
-
Inject 10 µL of the sample solution.
-
Monitor the elution profile at 220 nm.
-
-
Data Analysis: Identify the peaks corresponding to the two enantiomers and calculate the retention times and the resolution factor (Rs) using the standard formula. An Rs value greater than 1.5 indicates baseline separation.
Comparative Biological Activity of this compound Enantiomers
This compound exerts its mydriatic (pupil-dilating) effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) in the eye. It is highly probable that the two enantiomers of Eucatropine exhibit different binding affinities for these receptors and, consequently, different potencies.
Table 2: Hypothetical Pharmacological Activity of this compound Enantiomers
| Parameter | (R)-Eucatropine | (S)-Eucatropine | Racemic Eucatropine |
| Muscarinic Receptor Binding Affinity (Ki, nM) - M3 Subtype | 5.2 | 85.7 | 10.1 |
| In Vitro Potency (IC50, nM) - Guinea Pig Ileum Contraction | 8.1 | 150.3 | 15.8 |
| In Vivo Mydriatic Effect (ED50, µg) - Rabbit Eye | 15.5 | 250.0 | 30.2 |
Note: The data presented is hypothetical and illustrates a plausible scenario where the (R)-enantiomer is the more active eutomer.
Experimental Protocol: Muscarinic Receptor Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human M3 muscarinic receptor subtype.
-
Radioligand Binding:
-
Incubate the membrane preparations with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
Add increasing concentrations of the test compounds ((R)-Eucatropine, (S)-Eucatropine, or racemic Eucatropine).
-
Incubate at room temperature for 60 minutes.
-
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol: In Vitro Functional Assay (Guinea Pig Ileum)
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction Induction: Induce submaximal contractions of the ileum using a muscarinic agonist (e.g., carbachol).
-
Antagonist Application: Add increasing concentrations of the test compounds ((R)-Eucatropine, (S)-Eucatropine, or racemic Eucatropine) to the organ bath and measure the inhibition of the carbachol-induced contractions.
-
Data Analysis: Plot the concentration-response curves and determine the IC50 value for each compound.
Conclusion
The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Therefore, the separation and individual characterization of this compound enantiomers are essential for a complete understanding of its therapeutic profile. The methodologies outlined in this guide, based on established practices for similar compounds, provide a robust framework for researchers to undertake such investigations. The hypothetical data presented underscores the potential for stereoselectivity in both the separation and activity of this compound, highlighting the importance of developing single-enantiomer formulations to optimize therapeutic efficacy and minimize potential side effects.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Eucatropine Hydrochloride
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Eucatropine hydrochloride, a mydriatic agent, requires stringent disposal procedures due to its acute toxicity. Adherence to these protocols is essential for personnel safety and environmental protection. Improper disposal can lead to regulatory violations and potential harm.
This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with established safety and regulatory standards.
Immediate Safety and Disposal Protocols
This compound is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3] Work should be carried out in a well-ventilated area.[3]
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3] It is crucial to prevent the chemical from entering drains or sewer systems.[3]
Step-by-Step Disposal Procedure for Laboratory Settings
-
Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including unused powder, contaminated labware (e.g., weighing boats, spatulas), and PPE, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
For liquid waste, such as unused solutions, collect in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatibility has been confirmed.
-
According to general guidelines for hazardous pharmaceutical waste, these containers are often color-coded black.[4]
-
-
Container Management:
-
Ensure waste containers are kept tightly closed when not in use and are stored in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Label containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through incineration, in accordance with local regulations.[3]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Ensure all required documentation for hazardous waste disposal is completed accurately.
-
Quantitative Data Summary for Disposal
| Parameter | Specification | Source |
| Primary Disposal Method | Controlled Incineration / Licensed Chemical Destruction Plant | [3] |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 2), Acute Toxicity, Dermal (Category 2), Acute Toxicity, Inhalation (Category 1 or 2) | [1][2] |
| Prohibited Disposal Routes | Discharge to Sewer Systems or Drains | [3] |
| Waste Container Color Code (General for RCRA Hazardous Pharmaceuticals) | Black | [4] |
Experimental Protocols
The recommended disposal method for this compound is incineration by a licensed facility.[3] Neutralization or other chemical deactivation protocols for laboratory-scale disposal are not specified in the available safety data sheets and are not recommended without explicit guidance from a qualified chemist or your institution's EHS department. The high toxicity of the compound necessitates professional disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of pharmaceutical waste, including this compound, is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] In 2019, the EPA finalized a rule, Subpart P, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[6][8] A key aspect of this rule is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down a drain or toilet.[6]
It is the responsibility of the waste generator (the laboratory or institution) to ensure that all disposal activities comply with federal, state, and local regulations.[5][7] Always consult your institution's specific guidelines and EHS department for guidance.
References
- 1. This compound | C17H26ClNO3 | CID 102428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
Navigating the Safe Handling of Eucatropine Hydrochloride: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Eucatropine Hydrochloride
This compound is a potent pharmaceutical compound requiring stringent safety protocols to prevent hazardous exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the compound's significant toxicity.
Hazard and Exposure Summary
This compound is classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1] All personnel must be thoroughly trained on the potential hazards and the necessary safety precautions before handling this substance.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled |
Source: European Chemicals Agency (ECHA)[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound and should be donned before entering the designated handling area and removed before exiting.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Respiratory | Full-face respirator with P100 (or N100) cartridges or a Powered Air-Purifying Respirator (PAPR) | Ensure proper fit testing and regular cartridge replacement schedules. |
| Hands | Double gloving with chemically resistant gloves (e.g., nitrile) | The outer glove should be removed immediately after handling and the inner glove upon leaving the work area. |
| Eyes | Chemical splash goggles and a face shield | Must be worn in conjunction with a full-face respirator. |
| Body | Disposable, solid-front, back-tying chemical protective gown with long sleeves and tight-fitting cuffs | Gowns should be promptly removed and disposed of if contaminated. |
| Feet | Disposable shoe covers over laboratory-appropriate closed-toe shoes |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound must be conducted within a certified chemical fume hood or a glove box to minimize the risk of aerosolization and inhalation.
Weighing and Dispensing
The "tare method" is the prescribed procedure for weighing this compound powder to prevent contamination of the balance and surrounding areas.
-
Preparation: Decontaminate the interior surfaces of the chemical fume hood. Gather all necessary equipment, including a sealable container (e.g., a vial with a screw cap), spatula, and waste bags.
-
Taring the Container: Place the empty, sealed container on the analytical balance and tare it to zero.
-
Dispensing in Fume Hood: Transfer the sealed container to the chemical fume hood. Open the container and carefully add the this compound powder using a designated spatula.
-
Sealing and Weighing: Securely seal the container inside the fume hood.
-
Final Weighing: Transport the sealed container back to the analytical balance to obtain the final weight.
-
Adjustment: If adjustments to the weight are necessary, return the sealed container to the fume hood to add or remove the powder. Repeat the sealing and weighing steps until the desired weight is achieved.
Dissolving
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the sealed container containing the weighed this compound.
-
Mixing: Cap the container tightly and mix by gentle swirling or vortexing until the solid is completely dissolved.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Solid Waste
-
Contaminated PPE: All used PPE (gloves, gowns, shoe covers, etc.) must be placed in a designated, labeled hazardous waste bag immediately after use.
-
Contaminated Consumables: Weighing papers, spatulas, and any other disposable items that have come into contact with the powder must also be disposed of in the designated hazardous waste bag.
Liquid Waste
-
Unused Solutions: Unused solutions of this compound should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Rinsate: Any solvent used to rinse contaminated glassware or equipment should be collected as hazardous liquid waste.
Decontamination
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent. The cleaning materials must be disposed of as solid hazardous waste.
-
Glassware: Reusable glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Spill: Evacuate the area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a spill unless you are trained and equipped to do so.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
